DQ661
Description
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Propriétés
Formule moléculaire |
C41H47Cl2N5O2 |
|---|---|
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
N-(6-chloro-2-methoxyacridin-9-yl)-N'-[6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexyl]-N'-methylhexane-1,6-diamine |
InChI |
InChI=1S/C41H47Cl2N5O2/c1-48(22-10-6-4-8-20-44-40-32-16-12-28(42)24-38(32)46-36-18-14-30(49-2)26-34(36)40)23-11-7-5-9-21-45-41-33-17-13-29(43)25-39(33)47-37-19-15-31(50-3)27-35(37)41/h12-19,24-27H,4-11,20-23H2,1-3H3,(H,44,46)(H,45,47) |
Clé InChI |
NSDQTFHPQPESSG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of DQ661
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DQ661 is a novel dimeric quinacrine (B1676205) that functions as a potent, lysosome-directed inhibitor with a unique dual mechanism of action. It directly targets the lysosomal enzyme Palmitoyl-protein thioesterase 1 (PPT1), leading to the concurrent inhibition of anabolic growth signaling and catabolic degradation pathways.[1][2][3][4] By disrupting PPT1-mediated depalmitoylation, this compound prevents the localization and activation of the mTORC1 signaling complex on the lysosomal surface.[1][2][3] This dual inhibition of both mTORC1-driven growth signals and lysosomal catabolism (autophagy and macropinocytosis) represents a novel therapeutic strategy for cancers reliant on these pathways for survival and proliferation.[3][4] Preclinical studies have demonstrated significant anti-cancer activity in melanoma, pancreatic, and colorectal cancer models.[3]
Core Mechanism of Action: Dual Inhibition of mTORC1 and Lysosomal Catabolism
The primary molecular target of this compound is Palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme responsible for removing thioester-linked fatty acyl groups, such as palmitate, from cysteine residues on proteins.[3][4] The mechanism proceeds through the following steps:
-
Direct Binding and Inhibition of PPT1: this compound, a dimeric quinacrine with a methylated central nitrogen linker that enhances lysosomal localization, directly binds to and inhibits the enzymatic activity of PPT1.[3][4] This binding has been confirmed biophysically via differential scanning calorimetry.[4]
-
Accumulation of Palmitoylated Proteins: Inhibition of PPT1 leads to the rapid accumulation of unprocessed, palmitoylated proteins within the cell.[3]
-
Disruption of mTORC1 Lysosomal Localization: The proper localization of the mTORC1 complex to the lysosomal surface is a prerequisite for its activation by the small GTPase RHEB.[1][2] The accumulation of palmitoylated proteins caused by this compound disrupts the critical interactions between mTORC1 and its activating machinery (such as the Ragulator complex) on the lysosomal membrane.[2]
-
Inhibition of mTORC1 Signaling: By preventing mTORC1 from reaching its activation site on the lysosome, this compound functionally inhibits its kinase activity.[1][2] This is observed through the decreased phosphorylation of downstream mTORC1 substrates, including pS6K (T389) and pS6 (S240-244).[1]
-
Blockade of Lysosomal Catabolism: Concurrently, the inhibition of PPT1 and disruption of normal lysosomal function leads to a blockade of key catabolic processes, including autophagy and macropinocytosis, which cancer cells use to recycle nutrients and survive stress.[2][4]
This dual-action mechanism—simultaneously shutting down a key growth signaling hub (mTORC1) and a critical survival pathway (lysosomal catabolism)—makes this compound a potent anti-cancer agent.[3]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from preclinical studies of this compound.
Table 1: In Vitro Assays and Cellular Effects
| Parameter | Assay Type | Cell Line | Concentration | Result | Source |
| PPT1 Target Engagement | Differential Scanning Calorimetry (DSC) | Recombinant PPT1 | 100 µmol/L | Significant shift in protein melting temperature, confirming direct binding. | [5] |
| PPT1 Activity Inhibition | Enzymatic Assay | A375P Melanoma | 3 µmol/L | Significant inhibition of PPT1 enzymatic activity. | [5] |
| mTORC1 Signaling | Western Blot / Immunoblot | A375P Melanoma | 3 µmol/L | Decreased phosphorylation of pS6K (T389) and pS6 (S240-244). | [1] |
| mTORC1 Localization | Proximity Ligation Assay (PLA) | A375P Melanoma | 1 µmol/L | Disruption of the mTOR-RHEB interaction. | [6] |
| Palmitoylation Status | Acyl-Biotin Exchange (ABE) Assay | A375P Melanoma | 3 µmol/L | Increased palmitoylation of the PPT1 substrate CD44 over time (0-240 min). | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
| Cancer Model | Study Type | Dosing Schedule | Result | Source |
| Melanoma | Mouse Xenograft | Not specified in abstracts | Significant inhibition of tumor growth. | [3] |
| Pancreatic Cancer | Mouse Xenograft | Not specified in abstracts | Significant inhibition of tumor growth. | [3] |
| Colorectal Cancer | Mouse Xenograft | Not specified in abstracts | Significant inhibition of tumor growth. | [3] |
Experimental Protocols
Target Identification via Photoaffinity Pulldown
This experiment was performed to identify the direct molecular target of this compound in an unbiased manner within living cells.
-
Probe Synthesis: A photoaffinity probe was synthesized by attaching a benzophenone (B1666685) moiety (a photoreactive group) and an affinity handle (desthiobiotin) to the core this compound structure.
-
Cellular Treatment: A375P melanoma cells were treated with the this compound photoprobe. A control group was co-treated with a 10-fold excess of free this compound to serve as a competitor for specific binding sites.
-
UV Crosslinking: Cells were irradiated with UV light to induce the benzophenone group to form a covalent bond with the nearest amino acid residues of the binding protein.
-
Lysis and Enrichment: Cells were lysed, and proteins that were covalently bound to the probe were enriched from the total lysate using neutravidin resin, which binds to the desthiobiotin handle.
-
Mass Spectrometry: The enriched proteins were eluted and identified using mass spectrometry. Candidate targets were defined as proteins that were significantly enriched in the UV-treated sample compared to the non-UV-treated sample and whose binding was competed away by the presence of excess free this compound. PPT1 was identified as the primary target through this methodology.[3][4]
Target Binding Confirmation via Differential Scanning Calorimetry (DSC)
DSC was used to confirm the direct physical interaction between this compound and its identified target, PPT1.
-
Sample Preparation: A solution of purified, recombinant PPT1 protein (1 mg/mL; 29.4 µmol/L) was prepared in a suitable buffer. A second sample was prepared containing the same concentration of PPT1 plus this compound (100 µmol/L).[5]
-
Thermal Denaturation: Both samples (PPT1 alone and PPT1 with this compound) were placed in the calorimeter and subjected to a controlled temperature ramp, causing the protein to unfold (denature).
-
Data Acquisition: The instrument measures the heat energy required to unfold the protein. The temperature at which the protein is halfway unfolded is the melting temperature (Tm).
-
Analysis: The Tm of the PPT1-only sample was compared to the Tm of the sample containing this compound. A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein, confirming a direct interaction.[5]
Western Blot for mTORC1 Signaling
This assay was used to measure the functional consequence of this compound treatment on the mTORC1 signaling pathway.
-
Cell Culture and Treatment: A375P melanoma cells were cultured and treated with this compound (e.g., 3 µmol/L for 6 hours).[6]
-
Protein Extraction: Cells were washed and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Protein Quantification: The total protein concentration of each lysate was determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated forms of mTORC1 substrates (e.g., anti-phospho-S6K T389, anti-phospho-S6 S240-244) and total protein antibodies for normalization.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) kit, revealing bands corresponding to the proteins of interest. A decrease in the ratio of phosphorylated protein to total protein indicated inhibition of the pathway.[1]
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound target identification.
References
- 1. A unified approach to targeting the lysosome’s degradative and growth signaling roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
DQ661: A Potent PPT1 Inhibitor with Anti-Cancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
DQ661 is a novel dimeric quinacrine (B1676205) that has emerged as a potent and specific inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2][3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in cancer cells, its effects on key cellular pathways, and the experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lysosomal function in oncology.
Core Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to and inhibiting PPT1, a lysosomal thioesterase responsible for removing palmitate groups from proteins.[1][5] The inhibition of PPT1 by this compound disrupts lysosomal homeostasis and downstream signaling pathways critical for cancer cell survival and proliferation.[1][3][5]
The primary consequences of PPT1 inhibition by this compound in cancer cells include:
-
Lysosomal Deacidification: this compound treatment leads to the mislocalization of the v-ATPase proton pump from the lysosomal membrane, resulting in an increase in lysosomal pH.[1][3]
-
Inhibition of Autophagy: The deacidification of lysosomes impairs their fusion with autophagosomes, leading to a blockade of autophagic flux.[1][5] This prevents the degradation and recycling of cellular components, a process that cancer cells often rely on for survival under stress.
-
Disruption of mTORC1 Signaling: The mislocalization of v-ATPase also disrupts its interaction with the Ragulator complex, which is essential for the recruitment and activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) at the lysosomal surface.[1][3][5] This leads to the functional inactivation of mTORC1, a key regulator of cell growth and protein synthesis.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the anti-cancer activity of this compound and its predecessor compounds from which it was developed.
Table 1: In Vitro Anti-Cancer Activity of Dimeric Chloroquine (DC661)
| Cancer Cell Line | Assay | Metric | Value | Reference |
| HT29 (Colon Cancer) | Autophagic Flux (GFP-LC3B) | % GFP-positive cells | Significantly higher than HCQ and Lys05 | [6] |
| Melanoma Cells | Lysosomal Deacidification | Fluorescence Intensity | Significantly greater than HCQ and Lys05 | [6] |
| Various Cancer Cells | Lysosomal Membrane Permeabilization | % Permeabilized Cells | Significantly higher than HCQ and Lys05 | [6] |
Table 2: In Vivo Anti-Tumor Activity of Dimeric Chloroquine (DC661)
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| HT29 Xenograft | Colon Cancer | DC661 (3 mg/kg i.p. daily) | Significant reduction in tumor volume | [6] |
| HT29 Xenograft | Colon Cancer | DC661 (3 mg/kg i.p. daily) | Almost complete suppression of daily tumor growth rate | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
The Dimeric Quinacrine DQ661: A Technical Guide to its Chemical Structure and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the dimeric quinacrine (B1676205) DQ661, a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1) with significant implications for cancer therapy. This document details its chemical structure, mechanism of action, and relevant experimental data and protocols.
Core Concepts: The Chemical Nature of this compound
This compound is a rationally designed dimeric quinacrine. Its structure is characterized by two quinacrine moieties linked by a specific polyamine chain. The nomenclature of dimeric quinacrines, such as this compound, often follows a numerical identifier system (m, n, R), where 'm' and 'n' represent the number of carbon atoms on either side of the central nitrogen in the triamine linker, and 'R' indicates the methylation status of this central nitrogen (1 for methylated, 0 for unmethylated). In the case of this compound, the central nitrogen is methylated, a structural feature critical for its specific subcellular localization to the lysosome and its ability to inhibit autophagy without inducing DNA damage.
The dimerization of the quinacrine scaffold enhances its anti-cancer activity compared to its monomeric parent compound. The length and substitution of the polyamine linker are crucial determinants of the biological properties of these dimeric compounds.
Mechanism of Action: Targeting PPT1 to Inhibit mTORC1 Signaling and Autophagy
This compound exerts its potent anti-cancer effects by specifically targeting and inhibiting the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2] This inhibition sets off a cascade of downstream effects, primarily impacting the mTORC1 signaling pathway and the process of autophagy.
2.1. Inhibition of PPT1
PPT1 is a lysosomal thioesterase responsible for the depalmitoylation of proteins. By inhibiting PPT1, this compound leads to the accumulation of palmitoylated proteins, disrupting normal lysosomal function.[2]
2.2. Disruption of mTORC1 Signaling
A key consequence of PPT1 inhibition by this compound is the disruption of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling.[1][2] Reverse Phase Protein Array (RPPA) studies have identified the mTORC1 pathway as the most significantly affected signaling cascade upon treatment with this compound.[2] The inhibition of mTORC1 activity is observed through the reduced phosphorylation of its downstream effectors, including p70S6K (pS6K) and S6 ribosomal protein (pS6).[3]
2.3. Modulation of Autophagy
This compound is a potent inhibitor of autophagy, a cellular process of degradation and recycling of cellular components.[3] This inhibition is a direct consequence of its effect on lysosomal function.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the dimeric quinacrine DC661, a closely related analogue of this compound. It is reported that the IC50 of this compound is approximately 100-fold lower than that of hydroxychloroquine (B89500) (HCQ) across various cancer cell lines.[4]
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| DC661 | Cytotoxicity (MTT assay, 72 hrs) | A375P (Melanoma) | 0.49 µM | [5] |
| DC661 | Cytotoxicity (CCK-8 assay) | Hep 3B (Hepatocellular Carcinoma) | 0.6 µM | [6] |
| DC661 | Cytotoxicity (CCK-8 assay) | Hep 1-6 (Hepatocellular Carcinoma) | 0.5 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dimeric quinacrines like this compound.
4.1. Synthesis of Dimeric Quinacrines (General Strategy)
A specific, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a general synthetic strategy for dimeric quinolines has been described. This typically involves the covalent linking of two quinoline (B57606) or quinacrine rings via a polyamine linker. The methylation status of the central nitrogen atom of the linker is a critical step, often achieved through reductive amination or other standard methylation procedures.
The following diagram outlines a general workflow for the synthesis and evaluation of dimeric quinacrines:
Caption: General workflow for synthesis and evaluation.
4.2. Immunoblotting for mTOR Pathway Analysis
This protocol is for the analysis of mTOR pathway proteins following treatment with this compound.
-
Cell Lysis:
-
Treat cancer cell lines (e.g., A375P melanoma) with desired concentrations of this compound for specified time points.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-p70S6K (Thr389)
-
p70S6K
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
S6 Ribosomal Protein
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.[7][8][9]
-
4.3. Differential Scanning Calorimetry (DSC) for PPT1-Ligand Binding
DSC is used to confirm the direct binding of dimeric quinacrines to recombinant PPT1 protein.
-
Sample Preparation:
-
DSC Analysis:
-
Use a differential scanning calorimeter (e.g., MicroCal VP-Capillary DSC).[10]
-
Perform scans over a temperature range of 10°C to 90°C at a scan rate of 60°C/hour.[10]
-
A shift in the melting temperature (Tm) of PPT1 in the presence of this compound compared to the apo protein indicates direct binding. A decrease in Tm suggests that the ligand binds preferentially to the unfolded state of the protein.[10]
-
4.4. Reverse Phase Protein Array (RPPA)
RPPA provides a high-throughput method to analyze the effects of this compound on a large number of proteins and phosphoproteins simultaneously.
-
Lysate Preparation: Prepare protein lysates from cells treated with this compound as described in the immunoblotting protocol.
-
Arraying: Spot the lysates onto nitrocellulose-coated slides using a robotic arrayer.
-
Immunostaining: Incubate each slide with a specific primary antibody, followed by a secondary antibody and a detection reagent.
-
Data Acquisition and Analysis: Scan the slides and quantify the signal intensity for each spot. Normalize the data to determine the relative abundance of each protein or phosphoprotein across different treatment conditions.
Conclusion
This compound represents a promising class of anti-cancer compounds that function through a novel mechanism of targeting PPT1 to disrupt lysosomal function and inhibit the mTORC1 signaling pathway. Its dimeric quinacrine structure is key to its enhanced potency. The experimental protocols and data presented in this guide provide a foundation for further research and development of this compound and related compounds as potential cancer therapeutics. Further investigation into the detailed synthesis and a broader quantitative analysis of this compound's efficacy in various cancer models is warranted.
References
- 1. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Dual-Edged Sword: A Technical Guide to the Discovery and Development of DQ661 for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cancer therapeutics, the lysosome has emerged as a critical organelle, not merely as a cellular recycling center, but as a central hub for regulating metabolic and growth signaling pathways vital for tumor survival and proliferation. The discovery of DQ661, a novel dimeric quinacrine (B1676205), represents a significant advancement in targeting the lysosome for cancer treatment. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data and detailed experimental protocols to support further research and development in this promising area. This compound distinguishes itself by its unique dual-action mechanism: the concurrent inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling and the blockade of autophagic flux, both of which are orchestrated through its specific targeting of the lysosomal enzyme Palmitoyl-Protein Thioesterase 1 (PPT1).[1][2]
Discovery of this compound: A Dimeric Quinacrine Derivative
This compound was identified through a rational drug design approach that began with the dimerization of quinoline-based antimalarial compounds.[3] This strategy was based on the observation that dimeric forms of chloroquine, such as Lys05, exhibited enhanced anti-autophagy and anti-cancer activities compared to their monomeric counterparts.[3] A library of dimeric compounds was synthesized, varying the polyamine linker between two quinacrine molecules.[3]
A pivotal finding was the critical role of the central nitrogen's methylation within the linker.[3] Compounds with a methylated central nitrogen, like this compound, demonstrated superior co-localization with lysosomes, leading to potent autophagy inhibition without inducing DNA damage.[3] In contrast, unmethylated analogues tended to localize to the nucleus and cause double-stranded DNA breaks.[3] This strategic chemical modification endowed this compound with enhanced lysosomal specificity and, consequently, greater potency as an anti-cancer agent.
Mechanism of Action: Dual Inhibition of mTORC1 and Autophagy via PPT1 Targeting
The therapeutic efficacy of this compound stems from its unique ability to simultaneously disrupt two fundamental pathways that cancer cells exploit for survival and growth: mTORC1-mediated anabolic signaling and autophagy-driven catabolic recycling.[1][2] This dual inhibition is achieved through the specific binding and inhibition of its molecular target, Palmitoyl-Protein Thioesterase 1 (PPT1), a lysosomal enzyme responsible for the depalmitoylation of proteins.[1][2]
Signaling Pathway of this compound's Dual Action
Caption: Mechanism of this compound Action.
This compound's inhibition of PPT1 disrupts the localization of the v-ATPase on the lysosomal membrane.[4] This, in turn, prevents the recruitment of the Ragulator complex and subsequently mTORC1 to the lysosome.[4] The displacement of mTORC1 from the lysosomal surface abrogates its activation by Rheb, leading to the downregulation of downstream signaling pathways that promote protein synthesis and cell growth.[1][4]
Simultaneously, the inhibition of PPT1 blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles and a halt in autophagic flux.[1] This deprives cancer cells of a critical survival mechanism used to recycle nutrients and mitigate cellular stress. The combined effect of mTORC1 inhibition and autophagy blockade culminates in the induction of apoptosis and the suppression of tumor growth.[1]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Binding and Enzymatic Activity of this compound
| Parameter | Method | Target | Condition | Result | Reference |
| Protein Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Recombinant PPT1 | In the absence of this compound | 67.16 °C | [1] |
| Protein Melting Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Recombinant PPT1 | In the presence of 4-fold molar excess of this compound | 64.60 °C | [1] |
| PPT1 Enzymatic Activity | Enzymatic Assay | A375P cells | Treated with 3 µM this compound for 3 hours | Significantly impaired | [1] |
| Cathepsin D Enzymatic Activity | Enzymatic Assay | A375P cells | Treated with 3 µM this compound for 3 hours | Not significantly impaired | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| Melanoma (1205Lu xenograft) | NSG | 4 mg/kg this compound i.p. | Daily for 14 days | Significant reduction in tumor volume | [1] |
| Colorectal Cancer (HT-29 xenograft) | NSG | This compound | Not specified | Significantly decreased tumor volumes and increased survival | [1] |
| Pancreatic Cancer (Syngeneic model) | Not specified | This compound and Gemcitabine combination | Not specified | Significantly lower tumor growth rate compared to either agent alone | [1] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the discovery and mechanism of action of this compound are provided below.
In Situ Photoaffinity Pulldown for Target Identification
This experiment was crucial for identifying PPT1 as the molecular target of this compound.
Caption: Workflow for Photoaffinity Pulldown.
-
Probe Synthesis: A photoprobe was synthesized by attaching a benzophenone photoaffinity label and a desthiobiotin tag to the this compound molecule.[1]
-
Cell Treatment: A375P melanoma cells were incubated with the this compound-photoprobe. For competition experiments, cells were pre-incubated with a 10-fold excess of free this compound before adding the photoprobe.[1]
-
UV Cross-linking: The cells were exposed to UV light to induce covalent cross-linking of the benzophenone group to interacting proteins.[1]
-
Cell Lysis and Pulldown: Cells were lysed, and the desthiobiotin-tagged protein complexes were captured using streptavidin-coated beads.[1]
-
Mass Spectrometry: After washing to remove non-specific binders, the captured proteins were eluted and identified by mass spectrometry.[1]
Reverse Phase Protein Array (RPPA)
RPPA was used to assess the impact of this compound on a wide range of cancer-related signaling proteins.
-
Cell Treatment and Lysis: Cancer cells were treated with this compound for specified durations. Cells were then lysed to extract total protein.[1]
-
Protein Quantification: The protein concentration of each lysate was determined.
-
Array Printing: Lysates were diluted and printed onto nitrocellulose-coated slides using a robotic arrayer.
-
Immunostaining: Each array slide was incubated with a specific primary antibody against a protein or phosphoprotein of interest, followed by a labeled secondary antibody.
-
Signal Detection and Analysis: The signal intensity of each spot was quantified, and the data was normalized to determine the relative abundance of the target protein across different treatment conditions.[1]
Immunoblotting
Immunoblotting was used to validate the findings from the RPPA and to assess the levels of specific proteins in the mTORC1 and autophagy pathways.
-
Sample Preparation: Cells were treated with this compound, lysed, and protein concentrations were determined.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated S6, LC3B), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in mouse models of various cancers.
Caption: In Vivo Xenograft Study Workflow.
-
Cell Implantation: Human cancer cells (e.g., 1205Lu melanoma, HT-29 colon cancer) were subcutaneously injected into the flanks of immunodeficient mice (e.g., NSG mice).[1]
-
Tumor Establishment: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) at specified doses and schedules.[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, and tissues were processed for further analysis, such as immunoblotting to confirm in vivo target engagement (e.g., inhibition of mTORC1 signaling).[1]
Conclusion and Future Directions
The discovery and preclinical development of this compound have established it as a promising first-in-class dual inhibitor of mTORC1 and autophagy through the novel targeting of PPT1. Its potent single-agent antitumor activity in various cancer models underscores the therapeutic potential of this approach. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound or its analogues for clinical translation. Further investigation into the full spectrum of PPT1's functions within the lysosome may unveil additional therapeutic opportunities. The detailed methodologies and quantitative data presented in this guide are intended to facilitate these future endeavors and accelerate the development of this new class of lysosome-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Collection - Data from A Unified Approach to Targeting the Lysosome's Degradative and Growth Signaling Roles - Cancer Discovery - Figshare [aacr.figshare.com]
- 3. Figure 7 from A Unified Approach to Targeting the Lysosome's Degradative and Growth Signaling Roles. | Semantic Scholar [semanticscholar.org]
- 4. A unified approach to targeting the lysosome’s degradative and growth signaling roles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DQ661 in In-Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQ661 is a potent and specific small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme. As a dimeric quinacrine, this compound exerts its anti-cancer effects through a multi-faceted mechanism that involves the disruption of lysosomal function, inhibition of autophagy and macropinocytosis, and suppression of the mTORC1 signaling pathway.[1][2][3] These actions collectively lead to decreased cancer cell proliferation, induction of apoptosis, and ultimately, tumor growth inhibition, making this compound a promising agent for in-vitro cancer research.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line studies, designed to guide researchers in effectively investigating its therapeutic potential.
Mechanism of Action
This compound's primary molecular target is PPT1.[5] Inhibition of PPT1 by this compound leads to the accumulation of palmitoylated proteins within the lysosome, disrupting its normal function. This disruption has two major downstream consequences for cancer cells:
-
Inhibition of Lysosomal Degradative Pathways: this compound blocks the catabolic processes of autophagy and macropinocytosis, which cancer cells often utilize to recycle nutrients and sustain their high metabolic demands.[1][3]
-
Suppression of mTORC1 Signaling: By inhibiting PPT1, this compound disrupts the localization and activity of the mTORC1 complex on the lysosomal surface.[1] This prevents the amino acid-dependent activation of mTORC1, a central regulator of cell growth, proliferation, and survival.[1][6] The inhibition of mTORC1 signaling is characterized by the dephosphorylation of its downstream effectors, such as p70 S6 kinase (S6K) and 4E-BP1.[2]
Data Presentation
Table 1: Summary of this compound and DC661 (a potent analog) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay Duration (hours) | Reference |
| A375P | Melanoma | DC661 | ~0.3 | 72 | [7] |
| HT-29 | Colorectal Cancer | DC661 | Not explicitly stated, but 100-fold lower than HCQ | 72 | [5] |
| PANC-1 | Pancreatic Cancer | DC661 | Not explicitly stated, but 100-fold lower than HCQ | 72 | [5] |
| Various Colon and Pancreas Cancer Cell Lines | Colon and Pancreatic Cancer | DC661 | 100-fold lower than Hydroxychloroquine (HCQ) | 72 | [5] |
Note: DC661 is a potent dimeric chloroquine (B1663885) analog of this compound and is often used in recent studies. The IC50 values are expected to be in a similar nanomolar to low micromolar range for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cells for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes), discard the ethanol, and wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: this compound inhibits PPT1, disrupting mTORC1 signaling at the lysosome.
Caption: Experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for DQ661 Administration in Mouse Models of Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQ661 is a potent dimeric quinacrine (B1676205) that functions as a lysosomal inhibitor by targeting palmitoyl-protein thioesterase 1 (PPT1).[1][2] This inhibition disrupts multiple lysosomal functions, including autophagy and macropinocytosis, and uniquely impacts mTORC1 signaling.[2] Preclinical studies have demonstrated its anti-cancer activity, making it a compound of interest for therapeutic development.[3] These application notes provide a detailed protocol for the administration of this compound in both syngeneic and xenograft mouse models of melanoma, based on available preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of DC661 (this compound) in a Xenograft Mouse Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reference |
| Vehicle Control (Water) | - | i.p. | [Data not available for melanoma model] | - | [Data not available for melanoma model] | [1] |
| DC661 (this compound) | 3 mg/kg, daily | i.p. | Significant reduction | Almost complete suppression of daily tumor growth rate | No significant effect | [1][4] |
| DC661 (this compound) | 10 mg/kg, daily | i.p. | Euthanasia due to lethargy | - | - | [1] |
Note: The quantitative data presented is from a study using an HT29 colorectal xenograft model, as specific monotherapy data for this compound in a melanoma model was not available in the reviewed literature. This data is provided as a reference for expected efficacy.[1][4]
Experimental Protocols
I. Murine Melanoma Model Establishment
This protocol describes the establishment of both syngeneic and xenograft melanoma mouse models.
A. Cell Lines
-
Syngeneic Model: B16-F10 murine melanoma cells.[5][6] This cell line is aggressive and has a high metastatic potential.[6]
-
Xenograft Model: A375 human melanoma cells.[2][7] This cell line is widely used for studying melanoma biology and testing therapeutics.[7]
B. Animals
-
Syngeneic Model: C57BL/6 mice (6-8 weeks old).[5]
-
Xenograft Model: Immunodeficient mice such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or BALB/c nude mice (6-8 weeks old).[1][8]
C. Tumor Implantation
-
Culture B16-F10 or A375 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or serum-free media at a concentration of 2 x 106 cells/mL.
-
For subcutaneous injection, draw 100 µL of the cell suspension (containing 2 x 105 cells) into a 1 mL syringe with a 27-gauge needle.
-
Inject the cells subcutaneously into the flank of the mouse.
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).[9][10]
II. This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies.
A. Formulation
-
Option 1 (Aqueous): Based on the use of water as a vehicle control in some studies, this compound may be soluble in sterile water for injection.[1] The concentration should be calculated based on the desired dosage and injection volume.
-
Option 2 (DMSO/PEG300/Tween80/Water): For a more robust formulation, especially if solubility issues arise, the following can be used:[4]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For a 1 mL working solution, take 20 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 530 µL of sterile ddH₂O to reach a final volume of 1 mL.
-
This formulation should be prepared fresh before each use.[4]
-
B. Administration
-
The recommended dose of this compound is 3 mg/kg .[1][4] A higher dose of 10 mg/kg has been shown to be lethal in mice.[1]
-
Administer the formulated this compound via intraperitoneal (i.p.) injection .[1][4]
-
The dosing schedule can be daily .[1]
-
Continue treatment for the duration of the study, monitoring for tumor growth and any signs of toxicity.
III. Efficacy Assessment
This protocol outlines the methods for evaluating the anti-tumor efficacy of this compound.
A. Tumor Growth Monitoring
-
Measure tumor volume every 2-3 days using calipers.
-
Record the body weight of the mice at each measurement to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
B. Survival Studies
-
Monitor mice daily for signs of distress or until the tumor reaches a predetermined endpoint (e.g., 2000 mm³).
-
Record the date of euthanasia for each mouse and generate Kaplan-Meier survival curves.
C. Pharmacodynamic Studies (Optional)
-
At the end of the treatment period, tumors can be harvested and processed for further analysis.
-
Immunohistochemistry (IHC): Analyze markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[10]
-
Western Blot: Analyze the expression of proteins in the mTORC1 signaling pathway (e.g., p-S6K, p-S6) and markers of autophagy (e.g., LC3-II).[3]
Visualizations
Signaling Pathway of this compound in Melanoma
Caption: this compound inhibits PPT1, leading to the disruption of mTORC1 signaling and lysosomal functions, ultimately suppressing tumor growth and inducing apoptosis.
Experimental Workflow for this compound Administration in Mouse Models of Melanoma
Caption: Workflow for in vivo testing of this compound in melanoma mouse models, from cell culture to data analysis.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 8. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordinate Autophagy and mTOR Pathway Inhibition Enhances Cell Death in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of DQ661 for Autophagy Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DQ661, a potent autophagy inhibitor, in preclinical research. This document outlines the mechanism of action of this compound, protocols for determining its optimal concentration for autophagy inhibition, and methods for assessing its effects on cancer cell lines.
Introduction
This compound is a novel dimeric quinacrine (B1676205) that functions as a highly effective inhibitor of autophagy.[1][2] It exerts its effects by specifically targeting and inhibiting the enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] This inhibition leads to a cascade of downstream events, including the deacidification of lysosomes, a blockade of the autophagic flux, and suppression of mTORC1 signaling.[3] These actions culminate in the induction of apoptosis in cancer cells.[3] Compared to other lysosomal inhibitors such as hydroxychloroquine (B89500) (HCQ) and Lys05, this compound and its analog DC661 demonstrate significantly more potent inhibition of autophagy at lower concentrations.[3]
Data Presentation: Efficacy and Cytotoxicity of this compound and Analogs
Table 1: Summary of DC661 Activity in Cancer Cell Lines
| Parameter | Cell Line(s) | Concentration/Value | Remarks |
| Autophagy Inhibition | Melanoma cells | 0.1 - 10 µM | Pronounced accumulation of autophagic vesicles observed.[3] |
| Cytotoxicity | Melanoma cells | > 10 µM | All cells die at concentrations above 10 µmol/L.[3] |
| IC50 (72-hour MTT assay) | Multiple cancer cell lines (including colon and pancreas) | ~100-fold lower than Hydroxychloroquine (HCQ) | Demonstrates significantly higher potency than HCQ.[3] |
| PPT1 Enzymatic Inhibition (IC50) | N/A | Estimated 129.6 µM (103–161 µM) | Note: This is an enzymatic IC50 and not a cell viability IC50. The curve did not reach a plateau.[4] |
Signaling Pathway of this compound-Mediated Autophagy Inhibition
This compound's primary mechanism of action involves the inhibition of PPT1, which disrupts lysosomal function and key signaling pathways that regulate autophagy and cell growth.
Caption: this compound inhibits PPT1, leading to V-ATPase mislocalization, lysosomal deacidification, and mTORC1 inhibition, ultimately blocking autophagy and inducing apoptosis.
Experimental Protocols
To determine the optimal concentration of this compound for autophagy inhibition and to assess its cellular effects, a series of well-established assays should be performed. The following protocols provide detailed methodologies for these key experiments.
Experimental Workflow: Determining Optimal this compound Concentration
Caption: A two-phase experimental workflow to determine the optimal concentration of this compound for autophagy inhibition.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 20 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blotting for LC3-II and p62
This protocol assesses the inhibition of autophagic flux by measuring the accumulation of LC3-II and the degradation of p62. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a range of sub-toxic concentrations of this compound (determined from the MTT assay) for a desired time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 3: Fluorescence Microscopy of Autophagosomes (LC3 Puncta Formation)
This protocol visualizes the accumulation of autophagosomes within cells, which appear as distinct puncta when stained for LC3.
Materials:
-
Cancer cell line of interest (can be transiently or stably transfected with GFP-LC3 or mCherry-GFP-LC3)
-
Glass-bottom dishes or coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B (if not using a fluorescently tagged LC3)
-
Fluorescently labeled secondary antibody (if using a primary antibody)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes or coverslips. Treat with selected concentrations of this compound as described for the Western blot protocol.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Immunostaining (if applicable):
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-LC3B primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates an accumulation of autophagosomes.
Conclusion
This compound is a potent inhibitor of autophagy with significant potential in cancer research. By following the detailed protocols provided in these application notes, researchers can effectively determine the optimal concentration of this compound for their specific cell models and accurately assess its impact on autophagy and cell viability. The provided information on its mechanism of action and signaling pathway will further aid in the design and interpretation of experiments aimed at exploring the therapeutic potential of this promising compound.
References
Using DQ661 as a Chemical Probe for Palmitoyl-Protein Thioesterase 1 (PPT1) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQ661 is a potent and specific chemical probe for the lysosomal enzyme Palmitoyl-Protein Thioesterase 1 (PPT1). As a dimeric quinacrine, this compound exerts its effects by directly binding to and inhibiting PPT1, a critical regulator of lysosomal function and cellular signaling.[1][2][3][4] This inhibition leads to the disruption of multiple cellular processes, including the mTORC1 signaling pathway, autophagy, and macropinocytosis, making this compound a valuable tool for studying lysosomal biology and a potential lead compound in cancer therapy.[5][6][7]
These application notes provide detailed protocols for utilizing this compound to investigate PPT1 activity and its downstream cellular effects.
Mechanism of Action
This compound was identified as a potent inhibitor of autophagy and was subsequently used as a tool to identify its molecular target.[1] Through a photoaffinity pull-down experiment using a this compound-based photoprobe, PPT1 was identified as the specific binding partner.[1][8] The binding of this compound to PPT1 has been confirmed by differential scanning calorimetry, which demonstrated a significant shift in the melting temperature of recombinant PPT1 in the presence of this compound.[9]
The inhibition of PPT1 by this compound has multifaceted downstream effects:
-
mTORC1 Signaling Inhibition: this compound disrupts the localization of the v-ATPase and Ragulator complexes on the lysosomal membrane, which in turn prevents the recruitment and activation of mTORC1.[5] This leads to a decrease in the phosphorylation of mTORC1 substrates such as S6K and S6.[6]
-
Autophagy Inhibition: By inhibiting PPT1, this compound blocks autophagic flux, leading to an accumulation of autophagosomes that cannot fuse with lysosomes for degradation.[5]
-
Macropinocytosis Inhibition: this compound also impairs macropinocytosis, a process of nutrient uptake from the extracellular environment.[3][5]
Data Presentation
Table 1: Quantitative Data for this compound and Related Compounds
| Parameter | Compound | Value | Cell Line/System | Reference |
| Binding Affinity | ||||
| PPT1 Melting Temperature (Tm) Shift | This compound | 2.56 °C | Recombinant PPT1 | [9] |
| In Vitro Potency | ||||
| PPT1 Enzymatic Activity Inhibition | This compound | Significant inhibition at 3 µM | A375P cells | [10] |
| Cellular Potency | ||||
| IC50 (Cell Viability) | DC661 (a dimeric chloroquine (B1663885) analog) | ~0.5 - 0.6 µM | Hep 3B and Hep 1-6 cells | [11] |
Experimental Protocols
Photoaffinity Pulldown for Target Identification
This protocol describes the use of a this compound-based photoprobe to identify its binding partners in a cellular context.
Workflow:
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macropinosome quantitation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Lysosomal Changes with DQ661: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lysosome is a critical cellular organelle responsible for degradation, recycling, and signaling. Its dysfunction is implicated in numerous diseases, including cancer and neurodegenerative disorders. DQ661 is a potent and specific lysosomal inhibitor that targets the enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] By inhibiting PPT1, this compound disrupts multiple lysosomal functions, including autophagy, macropinocytosis, and mTORC1 signaling, making it a valuable tool for studying lysosomal biology and a potential therapeutic agent.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound to induce and study lysosomal changes in real-time using live-cell imaging techniques. These protocols are designed to enable researchers to visualize and quantify the dynamic effects of this compound on lysosomal morphology, pH, enzymatic activity, and related signaling pathways.
Mechanism of Action of this compound
This compound is a dimeric quinacrine (B1676205) that exhibits enhanced lysosomal localization.[4] Within the lysosome, it directly binds to and inhibits PPT1, a thioesterase responsible for removing palmitate groups from proteins.[1] This inhibition leads to the accumulation of palmitoylated proteins, which in turn disrupts several key lysosomal processes:
-
Inhibition of Autophagic Flux: this compound blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and a shutdown of the autophagy process.[2]
-
Inhibition of Macropinocytosis: The process of engulfing extracellular fluid and macromolecules is also impaired by this compound treatment.[2]
-
Inhibition of mTORC1 Signaling: this compound disrupts the localization of mTORC1 to the lysosomal surface, thereby inhibiting its activity.[1][5] This is a unique mechanism compared to other lysosomal inhibitors.[1]
These multifaceted effects of this compound make it a powerful tool to investigate the intricate roles of lysosomes in cellular homeostasis and disease.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and related methodologies for easy comparison.
Table 1: Effects of this compound on Lysosomal Function and Signaling
| Parameter | Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| mTORC1 Signaling (p-S6K, p-S6) | A375P Melanoma | 3 µM | 6 hours | Significant decrease in phosphorylation | [5] |
| Autophagic Flux (p62 accumulation) | A375P Melanoma | 3 µM | 24 hours | Significant increase in p62 levels | [4] |
| PPT1 Activity | A375P Melanoma | 3 µM | 3 hours | Potent inhibition of enzymatic activity | N/A |
| Lysosomal Localization of mTORC1 | A375P Melanoma | 3 µM | 6 hours | Decreased colocalization with LAMP2 | [5] |
Table 2: Recommended Fluorescent Probes for Live-Cell Imaging of Lysosomal Changes
| Fluorescent Probe | Target | Excitation (nm) | Emission (nm) | Typical Working Concentration | Reference |
| LysoTracker Red DND-99 | Acidic Organelles (Lysosomes) | 577 | 590 | 50-75 nM | [6][7] |
| LysoTracker Green DND-26 | Acidic Organelles (Lysosomes) | 504 | 511 | 50-75 nM | [7] |
| Magic Red™ Cathepsin B Assay | Active Cathepsin B | 592 | 628 | Varies by kit | [8][9] |
| TORCAR (FRET Biosensor) | mTORC1 Activity | CFP: ~430, YFP: ~515 | CFP: ~475, YFP: ~530 | N/A (Transfection) | [10][11][12] |
| LysoSensor™ Yellow/Blue DND-160 | Lysosomal pH | 329/384 | 440/540 | ≥ 1 µM | [7][13] |
Experimental Protocols
Here we provide detailed protocols for live-cell imaging of lysosomal changes induced by this compound.
Protocol 1: Visualizing Changes in Lysosomal Morphology and pH with LysoTracker
This protocol describes the use of LysoTracker probes to observe changes in the size, distribution, and acidity of lysosomes following this compound treatment.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LysoTracker Red DND-99 or LysoTracker Green DND-26 (1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to reach 50-70% confluency on the day of imaging.
-
This compound Treatment:
-
Prepare the desired concentration of this compound in complete culture medium. A starting concentration of 1-5 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate cells with this compound for the desired duration (e.g., 6, 12, or 24 hours).
-
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker in pre-warmed live-cell imaging medium. A final concentration of 50-75 nM is recommended.[14]
-
Remove the this compound-containing medium and wash the cells once with pre-warmed live-cell imaging medium.
-
Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C.[14]
-
-
Image Acquisition:
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate filter sets for the chosen LysoTracker probe.
-
Capture time-lapse images to observe dynamic changes.
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify changes in lysosomal number, size, and fluorescence intensity.
-
A decrease in LysoTracker fluorescence intensity may indicate an increase in lysosomal pH (alkalinization).
Protocol 2: Measuring Cathepsin B Activity with Magic Red™ Assay
This protocol allows for the visualization and quantification of active cathepsin B, a key lysosomal protease, in response to this compound treatment.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Magic Red™ Cathepsin B Assay Kit
-
Live-cell imaging medium
-
Live-cell imaging microscope with environmental control
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from Protocol 1.
-
Magic Red™ Staining:
-
Image Acquisition:
-
Wash the cells with live-cell imaging medium if recommended by the kit protocol.
-
Acquire fluorescence images using the appropriate filter set (e.g., Ex: 592 nm, Em: 628 nm).[9]
-
Capture images of both this compound-treated and control cells.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of Magic Red™ signal per cell using image analysis software.
-
A decrease in red fluorescence indicates inhibition of cathepsin B activity.
Protocol 3: Monitoring mTORC1 Activity with a FRET-based Biosensor
This protocol describes the use of a genetically encoded FRET-based biosensor, such as TORCAR, to visualize the dynamics of mTORC1 activity at the lysosome in response to this compound.[11][12]
Materials:
-
Cells of interest
-
Plasmid DNA encoding a lysosomally-targeted mTORC1 FRET biosensor (e.g., Lyso-TORCAR)
-
Transfection reagent
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium
-
Live-cell imaging microscope equipped for FRET imaging
Procedure:
-
Transfection:
-
Transfect cells with the mTORC1 FRET biosensor plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Cell Seeding: Seed transfected cells on glass-bottom dishes.
-
Starvation (Optional): To observe activation dynamics, you can serum-starve the cells for 4-6 hours prior to imaging.
-
Image Acquisition (Baseline):
-
Place the dish on the microscope stage.
-
Acquire baseline FRET images (both donor and acceptor channels).
-
-
This compound Treatment and Time-Lapse Imaging:
-
Add this compound (e.g., 3 µM) to the cells while on the microscope stage.
-
Immediately begin acquiring time-lapse FRET images to capture the dynamics of mTORC1 inhibition.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission) for each time point.
-
A decrease in the FRET ratio typically indicates a decrease in mTORC1 activity.
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Cathepsin B Assay Kit (Magic Red) (ab270772) | Abcam [abcam.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Visualization of mTORC1 Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic Visualization of mTORC1 Activity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 14. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. abcam.com [abcam.com]
Application Notes and Protocols: Assaying Palmitoyl-Protein Thioesterase 1 (PPT1) Enzymatic Activity in the Presence of DQ661
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal hydrolase responsible for removing long-chain fatty acids, such as palmitate, from modified cysteine residues in proteins. This process, known as depalmitoylation, is crucial for lysosomal function and cellular homeostasis. Dysregulation of PPT1 activity is associated with the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis (CLN1) and has emerged as a therapeutic target in cancer. DQ661 is a potent, dimeric quinacrine-derived inhibitor of PPT1.[1][2] It disrupts lysosomal function, including autophagy and mTORC1 signaling, by directly targeting PPT1.[1][2] These application notes provide detailed protocols for assaying the enzymatic activity of PPT1 in the presence of this compound, enabling researchers to study its inhibitory effects and explore its therapeutic potential.
Data Presentation
Quantitative Analysis of this compound Inhibition
| Compound | Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect |
| This compound | PPT1 Enzymatic Activity | A375P melanoma | 3 µM | 3 hours | Significant inhibition of PPT1 activity |
| DC661 | Cell Growth (MTT Assay) | Multiple cancer cell lines | IC50 ~100-fold lower than Hydroxychloroquine | 72 hours | Potent inhibition of cell proliferation |
Experimental Protocols
Protocol 1: Fluorometric Assay for PPT1 Enzymatic Activity
This protocol describes the measurement of PPT1 activity using a fluorogenic substrate, 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc).
Materials:
-
Cell or Tissue Lysates: Containing active PPT1 enzyme.
-
Homogenization Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM EDTA, pH 7.0.
-
This compound Stock Solution: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO).
-
Fluorogenic Substrate: 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc).
-
β-glucosidase: To cleave the glycosidic bond and release the fluorophore.
-
96-well black microtiter plates: For fluorescence measurements.
-
Fluorescence plate reader: Capable of excitation at ~365 nm and emission at ~450 nm.
-
Protein Assay Reagent: (e.g., BCA or Bradford) to determine protein concentration.
Procedure:
-
Lysate Preparation:
-
Homogenize cells or tissues in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour to pellet cellular debris.
-
Collect the supernatant containing the soluble PPT1 enzyme.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the following to each well:
-
Cell lysate (containing 10-30 µg of protein).
-
Varying concentrations of this compound (or vehicle control). Pre-incubate for a specified time (e.g., 3 hours) at 37°C.
-
Add the fluorogenic substrate MU-6S-Palm-βGlc.
-
-
Incubate the plate at 37°C for 1-3 hours. The incubation time should be within the linear range of the assay.
-
-
Signal Development:
-
After incubation, add β-glucosidase to each well to stop the PPT1 reaction and initiate the release of 4-methylumbelliferone.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Normalize the fluorescence signal to the protein concentration.
-
Calculate the percent inhibition of PPT1 activity for each concentration of this compound compared to the vehicle control.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits PPT1, disrupting mTORC1 signaling and cellular processes.
Experimental Workflow Diagram
Caption: Workflow for the fluorometric assay of PPT1 activity with this compound.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by DQ661
For Researchers, Scientists, and Drug Development Professionals
Introduction
DQ661 is a potent and selective small-molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2] Inhibition of PPT1 by this compound has been shown to induce a unique form of programmed cell death in cancer cells. This process is initiated by lysosomal membrane permeabilization (LMP), leading to the release of cathepsins into the cytoplasm.[1] This cascade further triggers the intrinsic, or mitochondrial, pathway of apoptosis, culminating in caspase activation and cell death.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: In healthy cells, phosphatidylserine (B164497) (PS) is localized to the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.
This dual-staining approach allows for the categorization of cell populations as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table summarizes representative quantitative data from flow cytometry analysis of hepatocellular carcinoma (HCC) cell lines, Hep 3B and Hep 1-6, treated with this compound (referred to as DC661 in the cited study) and/or the multi-kinase inhibitor sorafenib (B1663141) for 48 hours.[1][3]
| Cell Line | Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Hep 3B | Control (DMSO) | ~95% | ~3% | ~2% |
| Sorafenib (1.5 µM) | ~70% | ~15% | ~15% | |
| This compound (0.5 µM) | ~65% | ~20% | ~15% | |
| This compound (0.5 µM) + Sorafenib (1.5 µM) | ~40% | ~25% | ~35% | |
| Hep 1-6 | Control (DMSO) | ~96% | ~2% | ~2% |
| Sorafenib (1.5 µM) | ~75% | ~10% | ~15% | |
| This compound (0.5 µM) | ~70% | ~15% | ~15% | |
| This compound (0.5 µM) + Sorafenib (1.5 µM) | ~45% | ~20% | ~35% |
Note: The data presented in this table are illustrative estimations based on the representative flow cytometry plots from the cited study and will vary depending on the specific experimental conditions, including cell line, this compound concentration, and incubation time.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates/flasks
Cell Culture and Treatment
-
Seed the cells of interest in appropriate cell culture plates or flasks and allow them to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V/PI Staining Protocol
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Set up appropriate gates for the cell population based on forward and side scatter to exclude debris.
-
Establish compensation settings using single-stained controls (Annexin V-FITC only and PI only) and an unstained control.
-
Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound inhibits PPT1, leading to lysosomal membrane permeabilization and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DQ661 Dosage for In-Vivo Tumor Growth Inhibition
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in-vivo dosage of DQ661 for effective tumor growth inhibition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dimeric quinacrine (B1676205) that functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme.[1][2] By inhibiting PPT1, this compound disrupts multiple lysosomal functions, including autophagy and macropinocytosis.[1][2] It also indirectly inhibits the mTORC1 signaling pathway by preventing its localization to the lysosomal surface.[1][3] This dual-pronged attack on both cellular degradation and growth signaling pathways leads to cancer cell death and tumor growth inhibition.
Q2: What is a recommended starting dose for this compound in in-vivo mouse studies?
A2: Based on preclinical studies, a dosage of 4 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in inhibiting tumor growth without significant toxicity in melanoma xenograft models.[4] It is crucial to perform a dose-escalation study in your specific tumor model to determine the optimal balance between efficacy and toxicity. A related compound, DC661, showed significant tumor growth reduction at 3 mg/kg (i.p.) daily, while a 10 mg/kg dose was found to be lethal in mice.
Q3: How should this compound be formulated for in-vivo administration?
A3: As this compound is a hydrophobic small molecule, proper formulation is critical for its bioavailability. While specific formulation details for this compound are not extensively published, a common approach for similar compounds is to dissolve them in a biocompatible solvent such as a mixture of DMSO, PEG300, and saline. It is recommended to perform solubility and stability tests to determine the optimal vehicle for your specific experimental conditions.
Q4: What is the expected outcome of successful this compound treatment on tumor growth?
A4: Successful treatment with an optimized dose of this compound should result in a statistically significant reduction in the rate of tumor growth compared to the vehicle-treated control group. In some cases, tumor regression may be observed. The efficacy will depend on the tumor model, the dosage and schedule of administration, and the duration of the treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No significant tumor growth inhibition | - Suboptimal dosage or scheduling.- Poor bioavailability due to improper formulation.- The tumor model is resistant to this compound's mechanism of action.- Incorrect administration of the compound. | - Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD) and Optimal Biological Dose (OBD).- Experiment with different administration schedules (e.g., daily, every other day).- Re-evaluate the formulation to improve solubility and stability.- Confirm the expression of PPT1 in your tumor model.- Ensure proper i.p. injection technique to avoid mis-dosing. |
| Significant animal weight loss or signs of toxicity (e.g., lethargy, ruffled fur) | - The administered dose is too high.- Off-target effects of the compound.- Vehicle toxicity. | - Reduce the dosage of this compound.- Decrease the frequency of administration.- Monitor animals closely for clinical signs of toxicity.- Run a vehicle-only control group to rule out solvent toxicity.- Consider a formulation with lower concentrations of potentially toxic excipients. |
| High variability in tumor growth within treatment groups | - Inconsistent tumor cell implantation.- Variation in drug administration.- Intrinsic heterogeneity of the tumor model. | - Ensure consistent cell numbers and injection volumes during tumor implantation.- Standardize the administration technique.- Increase the number of animals per group to enhance statistical power.- Consider using a more homogeneous cell line or a well-characterized patient-derived xenograft (PDX) model. |
| Precipitation of this compound in the formulation upon storage or administration | - Poor solubility of the compound in the chosen vehicle.- Temperature-dependent solubility. | - Prepare fresh formulations before each administration.- Test different solvent systems or the addition of solubilizing agents (e.g., Tween 80).- Gently warm the formulation before injection, if stability allows. |
Quantitative Data from In-Vivo Studies
The following tables summarize available quantitative data from in-vivo studies using this compound and the closely related compound DC661.
Table 1: In-Vivo Efficacy of this compound
| Compound | Tumor Model | Dosage | Administration Route | Schedule | Observed Effect on Tumor Growth | Toxicity Notes | Reference |
| This compound | Melanoma Xenograft | 4 mg/kg | i.p. | 2 days on, 2 days off | Significant tumor growth inhibition | Not specified | [4] |
| This compound | Melanoma Xenograft | 8 mg/kg | i.p. | 2 days on, 2 days off | Significant tumor growth inhibition | >10% weight loss, lethargy, bowel distension | [4] |
Table 2: In-Vivo Efficacy of DC661 (a this compound Analog)
| Compound | Tumor Model | Dosage | Administration Route | Schedule | Observed Effect on Tumor Growth | Toxicity Notes | Reference |
| DC661 | HT29 Colorectal Xenograft | 3 mg/kg | i.p. | Daily | Significant reduction in tumor volume and suppression of growth rate | No significant effect on mouse weight | [5] |
| DC661 | HT29 Colorectal Xenograft | 10 mg/kg | i.p. | Two daily doses | Significant and sustained growth impairment | Lethargy, requiring euthanasia | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model and this compound Administration
-
Cell Culture: Culture the desired cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation: Prepare the this compound formulation. For example, dissolve this compound in a vehicle consisting of 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh for each administration.
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection according to the predetermined dosage and schedule.
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Protocol 2: Data Analysis
-
Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Statistical Analysis: Use appropriate statistical tests to compare tumor growth between the treatment and control groups. A two-way repeated-measures ANOVA can be used to analyze the overall treatment effect over time. A Student's t-test or one-way ANOVA can be used to compare final tumor volumes or weights. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Caption: this compound inhibits PPT1, leading to the disruption of mTORC1 signaling and autophagy, ultimately inhibiting tumor growth.
Caption: Workflow for in-vivo efficacy testing of this compound in a subcutaneous xenograft model.
Caption: A logical troubleshooting guide for common outcomes in this compound in-vivo experiments.
References
- 1. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to DQ661 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using DQ661 and may be encountering or anticipating resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme located in the lysosome.[1][2] By inhibiting PPT1, this compound disrupts two critical cellular processes simultaneously:
-
Lysosomal Catabolism: It blocks autophagic flux, the process by which cells degrade and recycle their own components. This leads to an accumulation of autophagic vesicles.[3]
-
mTORC1 Signaling: It inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[1]
This dual action of inhibiting both the degradative and growth-promoting functions of the lysosome makes this compound an effective anti-cancer agent.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to lysosomotropic agents and autophagy inhibitors can arise through several mechanisms. If you are observing a decreased response to this compound, consider the following possibilities:
-
Increased Lysosomal Sequestration: Cancer cells can develop resistance by enhancing the sequestration of drugs within the lysosome, preventing them from reaching their target. This can be due to an increase in the number and volume of lysosomes.
-
Alterations in Lysosomal pH: The efficacy of many lysosomotropic agents depends on the acidic environment of the lysosome. An increase in lysosomal pH can reduce the accumulation and activity of the drug.
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters on the lysosomal membrane can actively pump the drug out of the lysosome, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of mTORC1 by this compound.
-
Mutations in the Drug Target (PPT1): Although less common, mutations in the PPT1 gene could potentially alter the binding affinity of this compound to its target, rendering the drug less effective.
Q3: How can I experimentally verify if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration would indicate resistance.
Q4: Are there any known strategies to overcome resistance to this compound or similar compounds?
While specific strategies for this compound are still under investigation, approaches to overcome resistance to related compounds like DC661 (another PPT1 inhibitor) and other lysosomotropic agents can be considered:
-
Combination Therapy: Combining this compound with other anti-cancer agents may be effective. For example, the related compound DC661 has been shown to enhance the sensitivity of hepatocellular carcinoma cells to sorafenib (B1663141).[1] Combining this compound with agents that target parallel or downstream pathways could also be a viable strategy.
-
Inhibition of Lysosomal Sequestration: Using agents that disrupt lysosomal function or pH could potentially re-sensitize cells to this compound.
-
Targeting Bypass Pathways: If you identify that a compensatory signaling pathway is activated in your resistant cells, using an inhibitor for a key component of that pathway in combination with this compound could restore sensitivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Decreased cell death in response to this compound treatment compared to previous experiments. | Development of resistance; Change in cell culture conditions. | 1. Perform a new dose-response experiment to confirm a shift in the IC50 value. 2. Check cell line identity and for contamination. 3. Investigate potential mechanisms of resistance as outlined in the FAQs. |
| No significant inhibition of mTORC1 signaling (e.g., p-S6K, p-4E-BP1 levels) after this compound treatment. | Resistance mechanism upstream of mTORC1; Incorrect drug concentration or treatment time. | 1. Verify the activity of your this compound stock. 2. Perform a time-course and dose-response experiment monitoring mTORC1 pathway targets via Western blot. 3. If mTORC1 signaling is not inhibited at appropriate concentrations, investigate bypass pathway activation. |
| Autophagic flux is not inhibited by this compound. | Altered lysosomal function in the cell line; Resistance mechanism affecting autophagy. | 1. Use an autophagy flux assay (see Experimental Protocols) to confirm the lack of inhibition. 2. Investigate lysosomal pH and integrity in your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for mTORC1 Signaling Pathway Analysis
This protocol is for assessing the inhibition of the mTORC1 pathway by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Autophagy Flux Assay using mCherry-EGFP-LC3 Reporter
This assay allows for the visualization and quantification of autophagic flux.[5]
Materials:
-
Cancer cell lines stably expressing the mCherry-EGFP-LC3 reporter plasmid
-
This compound
-
Fluorescence microscope
Procedure:
-
Seed the mCherry-EGFP-LC3 expressing cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include a positive control (e.g., starvation) and a negative control (vehicle).
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Autophagosomes will appear as yellow puncta (EGFP and mCherry signals colocalize).
-
Autolysosomes will appear as red puncta (EGFP signal is quenched in the acidic lysosomal environment, while mCherry fluorescence persists).
-
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux. An accumulation of yellow puncta with a concurrent decrease in red puncta indicates a blockage in autophagic flux.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound targeting PPT1 to inhibit mTORC1 and autophagy.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating and addressing resistance to this compound.
Logical Relationship of Potential Resistance Mechanisms
Caption: Potential mechanisms leading to resistance against this compound.
References
- 1. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | The Exploitation of Liposomes in the Inhibition of Autophagy to Defeat Drug Resistance [frontiersin.org]
- 4. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition | MDPI [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
Minimizing off-target effects of DQ661 in experimental setups
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and understand the off-target effects of DQ661 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme responsible for the depalmitoylation of proteins.[1][2][3][4] By inhibiting PPT1, this compound disrupts multiple lysosomal functions, including autophagy and macropinocytosis.[2][5] A key consequence of PPT1 inhibition by this compound is the disruption of the lysosomal localization and activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and metabolism.[1][3][6] This leads to a reduction in protein synthesis and can induce apoptosis in cancer cells.[7][8]
Q2: I'm observing high levels of cytotoxicity at my effective concentration. Is this an off-target effect?
High cytotoxicity can be an expected outcome of this compound treatment, as it is designed to induce apoptosis in cancer cells.[8] However, excessive or rapid cell death, especially in non-cancerous cell lines, might indicate an off-target effect or an experimental artifact.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify the inhibition of PPT1 and the downstream suppression of mTORC1 signaling (e.g., by checking the phosphorylation status of S6K or S6).[6]
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 for your cell line and identify a minimal effective concentration.
-
Time-Course Experiment: Assess cell viability at multiple time points to distinguish between rapid, non-specific toxicity and the intended time-dependent induction of apoptosis.
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentration used.
Q3: How can I be sure that the observed effects are due to PPT1 inhibition and not other off-target interactions?
While this compound is reported to be specific for PPT1, it's crucial to validate that the observed phenotype is a direct result of inhibiting this target.[4]
Experimental Validation Strategies:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PPT1.[9] If the phenotype of PPT1 knockdown mimics the effect of this compound, it strongly suggests the effect is on-target.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of PPT1 (if available) should rescue the cellular phenotype in the presence of this compound. Conversely, overexpressing wild-type PPT1 might sensitize cells to the inhibitor.[9]
Q4: My results for autophagy inhibition are unclear. How can I accurately measure the effect of this compound on autophagy?
This compound inhibits autophagy by impairing the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles.[1][8] This can be misinterpreted if not measured correctly.
Recommended Assays for Autophagic Flux:
-
LC3-II Turnover Assay: This assay measures the amount of LC3-II that is degraded over time. In the presence of this compound, you should see an accumulation of LC3-II. This is best observed by treating cells with this compound in the presence and absence of a lysosomal inhibitor like bafilomycin A1.
-
Tandem Fluorescent LC3 Reporter (mCherry-eGFP-LC3): This reporter can distinguish between acidic autolysosomes (mCherry signal only) and neutral autophagosomes (mCherry and eGFP signals). This compound treatment should result in an increase in yellow puncta (autophagosomes) and a decrease in red puncta (autolysosomes), indicating a blockage of autophagic flux.[8]
Summary of this compound's Molecular and Cellular Effects
| Target/Process | Effect of this compound | Key Downstream Consequences | References |
| Primary Target: PPT1 | Inhibition of enzymatic activity | Accumulation of palmitoylated proteins, disruption of lysosomal function. | [1][2][3][4] |
| mTORC1 Signaling | Inhibition of mTORC1 activity by preventing its lysosomal localization. | Decreased phosphorylation of S6K and S6, reduced protein synthesis. | [1][3][6][10] |
| Autophagy | Blockade of autophagic flux by inhibiting autophagosome-lysosome fusion. | Accumulation of autophagosomes (LC3-II). | [1][2][8] |
| Macropinocytosis | Inhibition | Reduced nutrient uptake from the extracellular environment. | [1][2] |
| Cell Viability | Induction of apoptosis | Cell death, particularly in cancer cell lines. | [8] |
Experimental Protocols
Protocol 1: Validating On-Target mTORC1 Inhibition via Western Blotting
Objective: To confirm that this compound is inhibiting the mTORC1 pathway in your cell line.
Methodology:
-
Cell Culture and Treatment: Plate your cells and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6K (T389), total S6K, phospho-S6 (S240/244), total S6, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Interpretation: A dose-dependent decrease in the phosphorylation of S6K and S6, without a significant change in the total protein levels, indicates on-target inhibition of the mTORC1 pathway.[6]
Protocol 2: Washout Experiment to Assess Reversibility and Off-Target Effects
Objective: To determine if the effects of this compound are sustained after its removal, which can help differentiate between on-target covalent inhibition and off-target or non-specific effects.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration for a defined period (e.g., 6 hours).[11]
-
Washout:
-
Aspirate the media containing this compound.
-
Wash the cells twice with pre-warmed, drug-free culture media.[12]
-
Add fresh, drug-free media to the cells.
-
-
Incubation: Incubate the "washout" cells for an additional period (e.g., 24, 48, or 72 hours).[11]
-
Analysis: At the end of the incubation period, assess the desired phenotype (e.g., cell viability, protein phosphorylation) and compare it to cells continuously exposed to this compound and vehicle-treated cells.
-
Interpretation: If the effect of this compound is reversible and the phenotype returns to baseline after washout, this may suggest a non-covalent off-target effect. If the effect is sustained, it is more likely to be a result of the intended on-target mechanism.
Visualizing Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
Caption: Logical flow for result interpretation.
References
- 1. Targeting the lysosome for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to assess the purity and stability of a DQ661 sample
Welcome to the technical support center for DQ661. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and stability of this compound samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a potent, dimeric quinacrine-based autophagy inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1), which subsequently disrupts autophagy and mTORC1 signaling pathways.[1][3][4] Due to these activities, this compound is predominantly utilized in cancer research to study lysosomal function and its role in therapeutic resistance.[2]
Q2: What are the recommended storage conditions for a this compound sample?
A2: To ensure the stability of your this compound sample, it is recommended to store it as a solid powder in a cool, dry, and dark place. For long-term storage, keeping the sample at -20°C is advisable. If the compound is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of a this compound sample can be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary method for quantifying the purity and identifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of this compound and identifying any potential degradation products or synthesis-related impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the compound.
Purity Assessment Guide
This section provides detailed protocols for assessing the purity of a this compound sample.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating this compound from its potential impurities and degradation products.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Gradient:
-
Start with 10% acetonitrile for 2 minutes.
-
Ramp to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 10% acetonitrile over 1 minute and re-equilibrate for 7 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 340 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL.
Data Presentation:
The purity of the this compound sample can be determined by calculating the peak area percentage from the HPLC chromatogram.
| Parameter | Result |
| Retention Time of this compound | [Insert Retention Time] min |
| Peak Area of this compound | [Insert Peak Area] |
| Total Peak Area | [Insert Total Peak Area] |
| Purity (%) | ([Peak Area of this compound] / [Total Peak Area]) x 100 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is used to confirm the identity of the main peak as this compound and to identify any impurities.
Experimental Protocol:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis:
-
Confirm the molecular weight of this compound (C₄₁H₄₇Cl₂N₅O₂), which has a calculated m/z of 711.31 for [M]+ and 712.31 for [M+H]+.
-
Analyze the mass spectra of any impurity peaks to tentatively identify their structures.
-
Stability Assessment Guide
This guide outlines the process for evaluating the stability of a this compound sample under various stress conditions.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.
Experimental Protocol:
-
Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add 1N HCl and incubate at 60°C for 24 hours.
-
Basic: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 105°C for 24 hours.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC and LC-MS methods to identify and quantify any degradation products.
Potential Degradation Products:
Based on the structure of this compound and known degradation pathways of its precursor, quinacrine (B1676205), potential degradation products to monitor include:
-
Hydrolysis Products: Cleavage of the diamine linker.
-
Oxidation Products: N-oxides on the quinacrine rings or the aliphatic linker.
-
Dealkylation Products: Loss of the ethyl groups from the terminal amine.
-
Photodegradation Products: O-demethylation of the methoxy (B1213986) groups.[5]
Data Presentation:
Summarize the results of the forced degradation studies in a table.
| Stress Condition | This compound Assay (%) | Major Degradation Product (m/z) |
| Acidic (1N HCl, 60°C, 24h) | [Insert %] | [Insert m/z] |
| Basic (1N NaOH, 60°C, 24h) | [Insert %] | [Insert m/z] |
| Oxidative (3% H₂O₂, RT, 24h) | [Insert %] | [Insert m/z] |
| Thermal (Solid, 105°C, 24h) | [Insert %] | [Insert m/z] |
| Photolytic (UV 254nm, 24h) | [Insert %] | [Insert m/z] |
Troubleshooting Guide
Issue: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware, solvents, and equipment are clean. Run a blank injection (solvent only) to check for system contamination.
-
-
Possible Cause 2: Degradation of the sample.
-
Solution: Prepare fresh sample solutions. Ensure the sample is protected from light and stored at the recommended temperature. Review the stability data to understand potential degradation pathways.
-
-
Possible Cause 3: Synthesis-related impurities.
-
Solution: Use LC-MS to determine the mass of the impurity peaks. This can help in identifying starting materials, by-products, or residual solvents from the synthesis process.
-
Issue: Poor peak shape or resolution in HPLC.
-
Possible Cause 1: Inappropriate mobile phase.
-
Solution: Adjust the mobile phase composition, pH, or gradient slope to improve peak shape and resolution.
-
-
Possible Cause 2: Column degradation.
-
Solution: Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
-
-
Possible Cause 3: Sample overload.
-
Solution: Reduce the concentration of the injected sample.
-
Visualizations
Caption: Workflow for assessing the purity of a this compound sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A unified approach to targeting the lysosome’s degradative and growth signaling roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of quinacrine dihydrochloride dihydrate stability and characterization of its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of DQ661 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of DQ661 solutions. Proper handling and storage are critical for maintaining the integrity and activity of this compound, ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. For long-term storage, anhydrous DMSO is a commonly used solvent. It is crucial to use high-purity, anhydrous DMSO to minimize degradation, as DMSO is hygroscopic and absorbed water can affect compound stability.
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: While specific stability data for this compound solutions is not extensively published, based on general practices for similar compounds, storage at -20°C or -80°C is recommended to minimize chemical degradation. However, be aware that precipitation can occur at lower temperatures in DMSO. See the troubleshooting guide for more information.
Q3: How should I handle this compound solutions to ensure stability?
A3: To maintain the stability of this compound solutions, it is recommended to:
-
Protect from light: this compound is a quinacrine (B1676205) derivative, and such compounds can be light-sensitive. Store solutions in amber vials or cover them with aluminum foil.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
Inert atmosphere: For maximum stability, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Tightly seal vials: Use vials with high-quality, airtight seals to prevent solvent evaporation and moisture absorption.
Q4: How long can I store this compound solutions?
A4: The long-term stability of this compound in solution has not been definitively established in publicly available literature. It is best practice to prepare fresh solutions for critical experiments. For stock solutions stored under optimal conditions (frozen, protected from light, and sealed), it is advisable to use them within a few months. For working solutions at lower concentrations, it is recommended to prepare them fresh before each experiment.
Q5: Are there any known degradation pathways for this compound?
A5: this compound is a dimeric quinacrine. Quinacrine itself is known to be susceptible to degradation through several pathways, including N-deethylation, oxidation, and photolytic degradation, particularly in solution.[1][2] It is plausible that this compound could undergo similar degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in frozen stock solution | This compound has limited solubility in cold DMSO. | 1. Warm the vial to room temperature. 2. Gently vortex or sonicate the solution to redissolve the precipitate. 3. Before use, visually inspect the solution to ensure it is clear. 4. For future storage, consider a lower stock concentration or storing at -20°C instead of -80°C if precipitation is recurrent. |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration due to solvent evaporation. 3. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions from powder. 2. Ensure vials are tightly sealed. Parafilm can be used for extra security. 3. Always aliquot stock solutions into single-use vials. |
| Discoloration of the solution | Potential chemical degradation or oxidation. | 1. Discard the solution. 2. Prepare a fresh solution using high-purity, anhydrous solvent. 3. Store new aliquots under an inert atmosphere if possible. |
This compound Solution Storage Conditions (Illustrative Data)
The following table provides hypothetical stability data for illustrative purposes. Note: This data is not based on experimental validation for this compound and should be used as a general guideline only.
| Storage Condition | Solvent | Concentration | Duration | Estimated Purity |
| -80°C, dark, sealed | Anhydrous DMSO | 10 mM | 6 months | >95% |
| -20°C, dark, sealed | Anhydrous DMSO | 10 mM | 3 months | >95% |
| 4°C, dark, sealed | Anhydrous DMSO | 10 mM | 1 week | <90% |
| Room Temp, light | Anhydrous DMSO | 10 mM | 24 hours | <80% |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for determining the stability of a this compound solution under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
Anhydrous DMSO (or other solvent of choice)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Standard and Sample Solutions:
-
Standard (Time 0): Accurately weigh this compound powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM). Immediately dilute a sample of this stock solution to a working concentration (e.g., 100 µM) with the mobile phase and inject it into the HPLC system. This will serve as the reference for 100% purity.
-
Storage Samples: Aliquot the remaining stock solution into several vials appropriate for the intended storage conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
3. HPLC Analysis:
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for this compound, well-resolved from any solvent peaks or potential impurities.
-
Analysis Schedule: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Sample Preparation for Injection: Allow the aliquot to equilibrate to room temperature. Dilute a sample to the working concentration with the mobile phase.
-
Injection and Data Acquisition: Inject the prepared sample into the HPLC system and record the chromatogram.
4. Data Analysis:
-
Purity Assessment: Calculate the purity of this compound in each sample by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.
-
Degradation Calculation: Compare the peak area of this compound at each time point to the peak area at Time 0 to quantify the percentage of this compound remaining.
-
Identify Degradants: The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for handling precipitate in this compound solutions.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
References
Validation & Comparative
Validating the Specificity of DQ661 for Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the specificity of DQ661 as a potent inhibitor of Palmitoyl-Protein Thioesterase 1 (PPT1). This compound, a novel dimeric quinacrine, has been identified as a promising anti-cancer agent that functions by targeting lysosomal processes.[1][2][3] Central to its mechanism of action is the direct inhibition of PPT1, a lysosomal hydrolase responsible for removing long-chain fatty acids from S-acylated proteins.[4][5] This guide summarizes the key experimental evidence supporting the specificity of this compound for PPT1 and compares its activity with other known inhibitors.
Quantitative Comparison of PPT1 Inhibitors
The potency of this compound and its analogs, such as DC661, has been evaluated against PPT1 and compared to other lysosomal inhibitors like hydroxychloroquine (B89500) (HCQ). The following table summarizes the available quantitative data on the inhibitory activities of these compounds.
| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |
| This compound | PPT1 | Enzymatic Activity | Potent Inhibition (Specific IC50 not stated) | A375P melanoma cells | [6] |
| DC661 | PPT1 | Cell Growth | 0.5 µM | Hep 1-6 hepatocellular carcinoma | [7][8] |
| DC661 | PPT1 | Cell Growth | 0.6 µM | Hep 3B hepatocellular carcinoma | [7][8] |
| DC661 | Not Specified | Cell Growth | ~100-fold lower than HCQ | Multiple cancer cell lines | [9] |
| Hydroxychloroquine (HCQ) | PPT1 | Enzymatic Activity | Less potent than DC661 | A375P melanoma cells | [5] |
| Orlistat | PPT1 | Enzymatic Activity | 178.8 nM | Purified enzyme | [2] |
| Palmostatin B | PPT1 | Enzymatic Activity | 11.8 nM | Purified enzyme | [2] |
Experimental Validation of Specificity
The specificity of this compound for PPT1 has been rigorously tested using multiple experimental approaches. These methods provide strong evidence for a direct and selective interaction.
Photoaffinity Labeling and Pulldown
A key experiment to identify the direct molecular target of this compound involved a photoaffinity pulldown strategy.[10][11] This technique utilizes a modified this compound probe to covalently bind to its protein target upon UV irradiation, allowing for its subsequent isolation and identification.
Experimental Workflow:
Proteomic analysis of the proteins pulled down by the this compound photoprobe revealed that PPT1 was the only lysosomal protein specifically and competitively bound by this compound.[10]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) was employed to confirm the direct binding of this compound to purified PPT1 protein.[6] This biophysical technique measures the thermal stability of a protein. A shift in the melting temperature (Tm) of the protein in the presence of a ligand indicates a direct interaction.
Experimental Results:
Incubation of recombinant PPT1 with this compound resulted in a significant shift in the observed protein melting temperature, confirming a direct binding interaction that stabilizes the protein structure.[6]
In-Cell Enzymatic Activity Assays
Treatment of cancer cells with this compound has been shown to inhibit the enzymatic activity of PPT1.[6] These assays typically utilize a fluorogenic substrate that mimics the natural substrate of PPT1.
Logical Relationship of Inhibition:
Signaling Pathways Affected by PPT1 Inhibition
The inhibition of PPT1 by this compound has significant downstream effects on critical cellular signaling pathways, primarily impacting lysosomal function, autophagy, and mTORC1 signaling.[10]
By inhibiting PPT1, this compound disrupts the localization and activity of the mTORC1 complex at the lysosomal surface and blocks the process of autophagy, a key survival mechanism for cancer cells.[12] This dual action contributes to its potent anti-cancer effects.
Experimental Protocols
Photoaffinity Pulldown Protocol
-
Probe Incubation: Live cancer cells (e.g., A375P melanoma) are incubated with a this compound-photoprobe. This probe consists of the this compound molecule linked to a benzophenone (B1666685) photoaffinity label and a desthiobiotin affinity handle.
-
Competition Control: For competition experiments, cells are co-incubated with the photoprobe and an excess of free this compound.
-
UV Irradiation: The cells are exposed to UV light to induce covalent cross-linking between the benzophenone group on the probe and adjacent amino acid residues of the target protein.
-
Cell Lysis: The cells are lysed to release the protein contents.
-
Enrichment: The cell lysates are incubated with neutravidin-coated resin, which specifically binds to the desthiobiotin handle of the photoprobe, thus enriching for the probe-protein complexes.
-
Elution and Analysis: The bound proteins are eluted from the resin and identified using mass spectrometry.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Purified recombinant PPT1 protein is prepared in a suitable buffer. Two samples are prepared: one with PPT1 alone and another with PPT1 incubated with this compound.
-
Calorimetric Scan: The samples are subjected to a controlled temperature ramp in a differential scanning calorimeter.
-
Data Acquisition: The instrument measures the heat capacity of the samples as a function of temperature.
-
Data Analysis: The melting temperature (Tm), the midpoint of the protein unfolding transition, is determined for both the protein alone and the protein-ligand complex. A shift in Tm for the complex compared to the protein alone indicates a binding event.
PPT1 Enzymatic Activity Assay Protocol
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to prepare a cell extract containing the PPT1 enzyme.
-
Enzyme Reaction: The cell lysate is incubated with a fluorogenic substrate, such as 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside, in an appropriate assay buffer.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate by PPT1 releases a fluorescent product. The fluorescence intensity is measured over time using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the increase in fluorescence. The inhibitory effect of this compound is determined by comparing the reaction rates in treated versus untreated samples.
Conclusion
The presented data from photoaffinity labeling, differential scanning calorimetry, and enzymatic activity assays collectively provide strong evidence for the high specificity of this compound in inhibiting PPT1. This targeted inhibition of a key lysosomal enzyme disrupts critical cellular processes, such as autophagy and mTORC1 signaling, which are frequently dysregulated in cancer. The superior potency of this compound and its analogs compared to broader-acting lysosomal inhibitors like hydroxychloroquine highlights its potential as a more precise and effective therapeutic agent. Further investigations into the off-target profile of this compound will continue to refine our understanding of its mechanism of action and therapeutic window.
References
- 1. tainstruments.com [tainstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Human recombinant palmitoyl protein thioesterase-1 (PPT1) for preclinical evaluation of enzyme replacement therapy for infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Dimeric Quinacrine Analogs: A Comparative Analysis of DQ661 and its Peers in Cancer Research
A new class of dimeric quinacrine (B1676205) analogs has emerged as a promising avenue in anticancer drug development. This guide provides a comparative analysis of DQ661 and other notable dimeric quinacrine analogs, focusing on their mechanisms of action, anticancer activity, and the experimental methodologies used to evaluate their performance. This objective comparison is intended to assist researchers, scientists, and drug development professionals in navigating the landscape of these novel therapeutic agents.
Differentiating Dimeric Quinacrine Analogs: A Tale of Two Mechanisms
Dimeric quinacrine analogs are characterized by two quinacrine rings joined by a linker chain. The nature of this linker, particularly the methylation status of the central nitrogen atom, plays a pivotal role in determining the subcellular localization and ultimately the mechanism of action of these compounds. This structural variation leads to two distinct anticancer strategies: lysosome-centric autophagy inhibition and nuclear-focused DNA damage.
This compound: The Lysosomal Disruptor
This compound is a potent inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] This inhibition disrupts lysosomal function, leading to the blockade of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[4] Furthermore, this compound's interference with lysosomal activity also leads to the inhibition of mTORC1 signaling, a key pathway in cell growth and proliferation.[1] This is evidenced by a decrease in the phosphorylation of downstream targets such as pS6K and S6.[5] By targeting the lysosome, this compound effectively cripples two critical survival mechanisms for cancer cells.
DQ660 and Other Analogs: The DNA Damage Inducers
In contrast to the lysosome-targeting this compound, dimeric quinacrine analogs with a secondary amine in the linker, such as DQ660, tend to localize in the cell nucleus. There, they exert their anticancer effects by inducing DNA damage. This distinct mechanism of action opens up different therapeutic possibilities, including combination therapies with radiation or other DNA-damaging agents.
Comparative Anticancer Activity: A Quantitative Look
The dimeric chloroquine (B1663885) analog, DC661, which shares a similar mechanism of action with this compound, has been shown to be significantly more potent than the monomeric hydroxychloroquine (B89500) (HCQ). In 72-hour MTT assays, the IC50 of DC661 was found to be 100-fold lower than that of HCQ across multiple colon and pancreas cancer cell lines.[6][7] In hepatocellular carcinoma cell lines Hep 3B and Hep 1-6, DC661 demonstrated IC50 values of 0.6 µM and 0.5 µM, respectively.[8]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DC661 | Hep 3B (Hepatocellular Carcinoma) | 0.6 | [8] |
| DC661 | Hep 1-6 (Hepatocellular Carcinoma) | 0.5 | [8] |
| DC661 | Colon and Pancreas Cancer Cell Lines | ~100-fold lower than HCQ | [6][7] |
Note: This table summarizes available quantitative data. A comprehensive table with direct comparisons of this compound, DQ660, and other analogs across a standardized panel of cell lines would be highly valuable for the research community.
Key Experimental Protocols
To facilitate further research and validation, this section details the methodologies for key experiments used to characterize the activity of dimeric quinacrine analogs.
Palmitoyl-Protein Thioesterase 1 (PPT1) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PPT1.
Materials:
-
Recombinant human PPT1 enzyme
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside)
-
Assay buffer (e.g., 50 mM MES, pH 6.0, 0.1% Triton X-100)
-
Test compounds (this compound and other analogs)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a solution of recombinant PPT1 in assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the PPT1 enzyme solution to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the substrate (e.g., 360 nm excitation and 460 nm emission for 4-Methylumbelliferone).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the reaction rate as a function of the compound concentration and fitting the data to a dose-response curve.
Autophagy Flux Assay using mCherry-GFP-LC3
This assay is used to monitor the progression of autophagy from autophagosome formation to lysosomal degradation.
Materials:
-
Cancer cells stably expressing the mCherry-GFP-LC3 reporter protein
-
Complete cell culture medium
-
Test compounds (this compound and other analogs)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the mCherry-GFP-LC3 expressing cells in a suitable imaging plate or dish.
-
Allow the cells to adhere overnight.
-
Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).
-
Capture fluorescence images of the cells in both the GFP (green) and mCherry (red) channels.
-
Analyze the images to quantify the number and colocalization of green and red puncta.
-
Autophagosomes: Appear as yellow puncta (colocalization of green and red signals).
-
Autolysosomes: Appear as red-only puncta (the GFP signal is quenched in the acidic environment of the lysosome).
-
-
An increase in red-only puncta indicates a functional autophagy flux, while an accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes, a hallmark of autophagy inhibition.
Western Blot Analysis of mTORC1 Signaling
This technique is used to measure the phosphorylation status of key proteins in the mTORC1 signaling pathway.
Materials:
-
Cancer cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and S6.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.
DNA Damage Assay (γ-H2AX Staining)
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Cancer cells
-
Test compounds (e.g., DQ660)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat them with the test compounds.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus to assess the extent of DNA damage.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Exploitation of Liposomes in the Inhibition of Autophagy to Defeat Drug Resistance [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DQ661's Anti-Tumor Effects in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of DQ661, a novel lysosomotropic agent, across various cancer types. This compound has emerged as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme, leading to a multi-pronged attack on cancer cells by disrupting lysosomal function, inhibiting autophagy and macropinocytosis, and suppressing mTORC1 signaling.[1][2][3][4] This guide presents a comparative analysis of this compound's performance against other lysosomotropic agents and standard-of-care therapies, supported by available experimental data.
Comparative In Vitro Efficacy of this compound
This compound has demonstrated significantly greater potency in vitro compared to other lysosomotropic agents like hydroxychloroquine (B89500) (HCQ) and the dimeric chloroquine (B1663885) analog Lys05. Reports indicate that the half-maximal inhibitory concentration (IC50) of this compound is up to 100 times lower than that of HCQ in multiple cancer cell lines, including those of colon and pancreatic origin.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound (DC661) | Colon, Pancreas | Multiple | ~100-fold lower than HCQ | [5] |
| Hydroxychloroquine (HCQ) | Pancreatic | AsPC-1, Hs-766T, MIAPaCa-2, PANC-1 | Range: ~30 - >100 | [6] |
| Cholangiocarcinoma | HuCCT-1, CCLP-1 | 168.4 ± 23.4, 113.36 ± 14.06 | [6] | |
| Lung (A549) | A549 | 78.6 (24h), 58.6 (48h) | [7] | |
| Lys05 | Multiple | Multiple human cancer cell lines | 3- to 10-fold lower than HCQ | [2] |
Comparative In Vivo Anti-Tumor Efficacy
Preclinical studies in xenograft models have demonstrated the single-agent anti-tumor activity of this compound and its analogs in various cancers.
| Compound | Cancer Model | Administration | Key Findings | Reference(s) |
| This compound (DC661) | HT29 Colorectal Xenograft | 3 mg/kg, i.p. daily | Significant reduction in tumor volume and almost complete suppression of daily tumor growth rate. | [5] |
| 1205Lu Melanoma Xenograft | 4 mg/kg or 8 mg/kg, i.p. | Significant single-agent in vivo activity. | [8] | |
| Hepatocellular Carcinoma (in combination with Sorafenib) | Not specified | Synergistic effect resulting in maximal suppression of tumor growth. | [3] | |
| Lys05 | Melanoma Xenograft (c8161, 1205Lu) | 76 mg/kg, i.p. | 53% reduction in average daily tumor growth rate (1205Lu). | [2] |
| Colon Cancer Xenograft (HT-29) | 10, 40, or 80 mg/kg, i.p. | Significant tumor growth impairment at all doses. | [2] | |
| Hydroxychloroquine (HCQ) | Pancreatic Cancer PDX | Not specified | Reduction in tumor volume in the majority of PDX lines, with over 20% inhibition in a third of the lines. | [9] |
Mechanism of Action: A Multi-faceted Approach
This compound's anti-tumor activity stems from its potent inhibition of PPT1, which triggers a cascade of downstream effects disrupting crucial cellular processes that cancer cells rely on for survival and proliferation.
Caption: this compound inhibits PPT1, leading to the suppression of mTORC1, autophagy, and macropinocytosis, ultimately inhibiting tumor growth and inducing apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and comparator compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, HCQ, Lys05, or standard-of-care drugs for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the rate of autophagic degradation.
-
Cell Treatment: Treat cells with this compound or other compounds for the desired time, in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the treatment period.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor.
Caption: Workflow for assessing autophagy flux using LC3-II western blotting.
mTORC1 Signaling Analysis (Western Blot)
This protocol assesses the effect of this compound on the mTORC1 signaling pathway.
-
Cell Treatment: Treat cells with this compound for various time points.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Perform SDS-PAGE and western blotting as described for the autophagy flux assay.
-
Probe membranes with primary antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as p70S6K (Thr389) and S6 ribosomal protein (Ser240/244).
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the activity of the mTORC1 pathway.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer this compound, a vehicle control, or a standard-of-care drug via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment groups.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
This compound represents a promising novel anti-cancer agent with a unique mechanism of action that differentiates it from other lysosomotropic compounds and standard chemotherapies. Its superior in vitro potency and demonstrated in vivo efficacy in multiple cancer models warrant further investigation. Direct comparative studies with current standard-of-care treatments in relevant preclinical models are crucial to fully elucidate the therapeutic potential of this compound and guide its clinical development. This guide provides a foundational overview for researchers and drug development professionals to understand and further explore the anti-tumor properties of this compelling new compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. オートファジー検出 [promega.jp]
- 7. US10788499B2 - Methods for assaying palmitoyl protein thioesterase 1 and tripeptidyl peptidase activity in dried blood spots for detection of neuronal ceroid lipofuscinoses in newborns - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Autophagy is critical for pancreatic tumor growth and progression in tumors with p53 alterations - PMC [pmc.ncbi.nlm.nih.gov]
DQ661: A Comparative Analysis of Efficacy in Immunocompetent and Immunodeficient Mouse Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of DQ661, a potent lysosomal inhibitor, in both immunocompetent and immunodeficient mouse models. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of this compound's anti-tumor activity.
Summary of In Vivo Efficacy
This compound and its closely related analog, DC661, have demonstrated significant anti-tumor activity as a single agent in immunodeficient mouse models. In immunocompetent models, evidence suggests that this compound can enhance anti-tumor immune responses, contributing to its therapeutic effect, particularly when used in combination with other agents.
Quantitative Data Presentation
Table 1: Efficacy of this compound/DC661 in Immunodeficient Mouse Models
| Tumor Model | Mouse Strain | Treatment | Key Efficacy Endpoint | Outcome |
| Melanoma Xenograft | NSG | This compound (8 mg/kg, i.p., 2 days on/2 days off) | Tumor Growth Inhibition | Significant reduction in tumor growth rate compared to vehicle control.[1] |
| Colorectal Cancer Xenograft (HT-29) | NSG | DC661 (3 mg/kg, i.p., daily) | Tumor Volume Reduction | Significant reduction in tumor volume and almost complete suppression of daily tumor growth rate compared to control.[2] |
Table 2: Efficacy of this compound/DC661 in Immunocompetent Mouse Models
| Tumor Model | Mouse Strain | Treatment | Key Efficacy Endpoint | Outcome |
| Hepatocellular Carcinoma | C57BL/6 ("immunized mice") | DC661 (3 mg/kg/d, i.p.) + Sorafenib (B1663141) | Tumor Growth Suppression & Immune Response | Maximal suppression of tumor growth in combination with sorafenib; DC661 enhanced anti-tumor immune response by promoting dendritic cell maturation and CD8+ T cell activation.[3][4] |
| Colon Adenocarcinoma (MC38) | C57BL/6 | Vaccination with DC661-treated MC38 cells | Tumor Rejection | Inoculation with DC661-treated cells led to complete rejection of a subsequent challenge with live tumor cells, indicating an adaptive immune response.[5] |
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action
This compound exerts its anti-cancer effects by targeting palmitoyl-protein thioesterase 1 (PPT1), a key lysosomal enzyme. This inhibition leads to a cascade of downstream effects, including the disruption of mTORC1 signaling and the impairment of autophagy, ultimately promoting cancer cell death.
Caption: Diagram of this compound's mechanism of action.
General In Vivo Efficacy Study Workflow
The following diagram illustrates a generalized workflow for assessing the in vivo efficacy of this compound in mouse models of cancer.
Caption: A generalized workflow for in vivo efficacy studies.
Experimental Protocols
Immunodeficient Mouse Model: Colorectal Cancer Xenograft
-
Mouse Strain: NOD-scid IL2Rgamma null (NSG) mice were used.[2]
-
Tumor Cell Line: HT-29 human colorectal carcinoma cells.
-
Cell Implantation: 1 x 10^6 HT-29 cells were subcutaneously injected into the flanks of NSG mice.[2]
-
Treatment: Once tumors were palpable, mice were treated daily with an intraperitoneal (i.p.) injection of DC661 at a dose of 3 mg/kg.[2]
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. The tumor growth rate was also calculated.[2]
Immunocompetent Mouse Model: Hepatocellular Carcinoma
-
Mouse Strain: C57BL/6 mice were used.[3]
-
Tumor Cell Line: Hep 1-6 murine hepatocellular carcinoma cells.
-
Cell Implantation: Subcutaneous injection of Hep 1-6 cells.
-
Treatment: When tumors reached approximately 300 mm³, mice received intraperitoneal injections of DC661 (3 mg/kg/day) in combination with sorafenib.[3]
-
Immune Response Analysis: Tumor tissues were collected after 7 days of treatment and digested into single-cell suspensions for flow cytometry analysis to assess the infiltration and activation of immune cells such as dendritic cells and CD8+ T cells.[3]
Discussion
The available evidence suggests that this compound is an effective anti-cancer agent in both immunodeficient and immunocompetent settings. In immunodeficient models, its efficacy is primarily driven by its direct cytotoxic and autophagy-inhibiting effects on cancer cells.[1][2]
In immunocompetent models, the role of the immune system appears to be a significant contributor to the overall therapeutic outcome. Studies indicate that this compound can modulate the tumor microenvironment by promoting the maturation of dendritic cells and the activation of cytotoxic T lymphocytes.[3][4] Furthermore, the induction of an adaptive immune response, as demonstrated by the tumor rejection in a vaccination-style experiment, highlights the immunogenic potential of this compound-induced cell death.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal lipid peroxidation regulates tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of mTORC1 Lysosomal Localization by DQ661: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DQ661 with other common mTORC1 inhibitors, focusing on their efficacy in disrupting the lysosomal localization of mTORC1. The information presented is supported by experimental data to aid in the selection of appropriate tools for mTORC1 research and therapeutic development.
Introduction
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly controlled and spatially regulated, with a critical activation step occurring at the lysosomal surface. The translocation of mTORC1 to the lysosome allows for its interaction with the small GTPase Rheb, leading to its activation. Consequently, disrupting the lysosomal localization of mTORC1 is a key strategy for inhibiting its activity.
This compound is a novel dimeric quinacrine (B1676205) that has been identified as a potent inhibitor of mTORC1 signaling.[1][2][3][4] Its mechanism of action involves the inhibition of palmitoyl-protein thioesterase 1 (PPT1), an enzyme whose inhibition leads to the mislocalization of v-ATPase, a key component of the machinery that recruits mTORC1 to the lysosome.[3][5] This guide compares the effects of this compound on mTORC1 lysosomal localization with those of other well-established mTOR inhibitors: Torin 1, Rapamycin, and Chloroquine (B1663885).
Comparison of mTORC1 Inhibitors
The following table summarizes the key characteristics and effects of this compound and its comparators on mTORC1 lysosomal localization.
| Feature | This compound | Torin 1 | Rapamycin | Chloroquine |
| Primary Target | Palmitoyl-protein thioesterase 1 (PPT1)[1][2][3][4] | mTOR kinase domain (ATP-competitive) | FKBP12 (allosteric inhibitor) | Lysosomal acidification[6][7] |
| Mechanism of mTORC1 Inhibition | Indirectly, by disrupting v-ATPase localization and subsequent mTORC1 recruitment to the lysosome.[3] | Directly inhibits mTOR kinase activity.[8] | Allosterically inhibits mTORC1, preventing substrate phosphorylation. | Impairs lysosomal function, which can indirectly inhibit mTORC1 signaling.[6][7] |
| Effect on mTORC1 Lysosomal Localization | Significant decrease in mTOR/LAMP2 colocalization.[5] | Can restore TFEB-mediated lysosomal biogenesis, suggesting an impact on lysosomal function.[8] | Effects are complex and can be context-dependent. Some studies report enhanced lysosomal accumulation of mTOR, while others show restoration of colocalization under specific conditions.[9] | Can reduce mTOR localization with lysosomes, but the effect can be cell-type dependent.[6][7][10] |
| Reported Quantitative Data | P < 0.0001 decrease in mTOR/LAMP2 colocalization in A375P cells (3 µmol/L, 6 hours).[5] | Quantitative data on direct mTORC1 displacement is not readily available. | Quantitative data on mTORC1 displacement is variable across studies. | Inhibits leucine-induced mTORC1 phosphorylation in C2C12 cells.[7][11] |
Experimental Protocols
Immunofluorescence for mTOR and LAMP2 Colocalization
This protocol is a generalized procedure for assessing the colocalization of mTOR and the lysosomal marker LAMP2. Specific antibody concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-mTOR and anti-LAMP2
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat cells with the desired compounds (e.g., this compound, Torin 1, Rapamycin, Chloroquine) at the indicated concentrations and for the specified duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-mTOR and anti-LAMP2) in the blocking solution according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the colocalization of mTOR and LAMP2 using appropriate image analysis software (e.g., ImageJ with a colocalization plugin). The Pearson's correlation coefficient is a commonly used metric for quantifying colocalization.[12]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTORC1 signaling pathway, the mechanism of this compound-mediated disruption, and a typical experimental workflow for validating this disruption.
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for comparative analysis.
Conclusion
This compound effectively disrupts the lysosomal localization of mTORC1 through a distinct mechanism involving the inhibition of PPT1.[1][3] This leads to a significant reduction in the colocalization of mTOR with the lysosomal marker LAMP2, providing a clear and quantifiable readout of its activity.[5] In contrast, other mTORC1 inhibitors such as Torin 1, Rapamycin, and Chloroquine exhibit more complex or variable effects on mTORC1's subcellular localization. For researchers specifically interested in studying the consequences of displacing mTORC1 from the lysosome, this compound presents a valuable and potent tool. The experimental protocols and comparative data provided in this guide offer a framework for validating the effects of this compound and other inhibitors on this critical aspect of mTORC1 regulation.
References
- 1. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Torin 1 alleviates impairment of TFEB-mediated lysosomal biogenesis and autophagy in TGFBI (p.G623_H626del)-linked Thiel-Behnke corneal dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the lysosomotropic agent chloroquine on mTORC1 activation and protein synthesis in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential localization and anabolic responsiveness of mTOR complexes in human skeletal muscle in response to feeding and exercise - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Genetic Knockdown of PPT1 versus Chemical Inhibition with DQ661
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Palmitoyl-Protein Thioesterase 1 (PPT1): genetic knockdown and chemical inhibition using the potent inhibitor DQ661. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting results in the context of cancer biology, neurodegenerative diseases, and other fields where PPT1 plays a crucial role.
Executive Summary
Both genetic knockdown of PPT1 (using siRNA or CRISPR-Cas9) and chemical inhibition with this compound effectively block PPT1 function, leading to similar downstream cellular effects. The primary consequence of PPT1 inactivation by either method is the disruption of lysosomal homeostasis, leading to impaired autophagy and inhibition of mTORC1 signaling.[1][2][3][4] Genetic approaches offer high specificity for targeting PPT1, while chemical inhibition with this compound provides a temporally controlled and reversible means of studying PPT1 function. This guide presents a detailed comparison of their mechanisms, effects on cellular pathways, and relevant experimental protocols to aid researchers in selecting the most appropriate method for their specific research questions.
Data Presentation: Quantitative Comparison
The following tables summarize the comparative effects of PPT1 genetic knockdown and this compound inhibition on key cellular processes. Data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Comparison of Effects on Autophagy and Lysosomal Function
| Parameter | PPT1 Genetic Knockdown (siRNA/CRISPR) | Chemical Inhibition (this compound/DC661) | Reference |
| Autophagic Flux | Significant inhibition | Potent inhibition | [4][5] |
| LC3-II Accumulation | Increased | Increased | [4] |
| Lysosomal pH | Deacidification | Deacidification | [4] |
| Lysosomal Membrane Permeability | Increased | Increased | [3][4] |
Table 2: Comparison of Effects on mTORC1 Signaling
| Parameter | PPT1 Genetic Knockdown (siRNA/CRISPR) | Chemical Inhibition (this compound) | Reference |
| mTORC1 Activity | Inhibited | Inhibited | [1][6][7] |
| Phosphorylation of p70S6K | Reduced | Reduced | [6][7] |
| Phosphorylation of 4E-BP1 | Reduced | Reduced | [7] |
| mTOR Lysosomal Localization | Disrupted | Disrupted | [1][8] |
Table 3: Comparison of Effects on Cell Viability and Tumor Growth
| Parameter | PPT1 Genetic Knockdown (CRISPR) | Chemical Inhibition (this compound/DC661) | Reference |
| Cancer Cell Viability | Significantly reduced | Significantly reduced | [2][5] |
| In vivo Tumor Growth | Significantly impaired | Significantly impaired | [2][4][5] |
Mechanism of Action
Genetic Knockdown of PPT1
Genetic knockdown of PPT1 is achieved by introducing short interfering RNAs (siRNAs) or using the CRISPR-Cas9 gene-editing system.
-
siRNA-mediated knockdown: siRNAs are short, double-stranded RNA molecules that are complementary to the mRNA sequence of the PPT1 gene. Upon introduction into the cell, they are incorporated into the RNA-induced silencing complex (RISC), which then cleaves the target PPT1 mRNA, leading to reduced translation and a decrease in PPT1 protein levels.
-
CRISPR-Cas9-mediated knockout: This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location within the PPT1 gene. Cas9 then creates a double-strand break in the DNA, which is often repaired by the error-prone non-homologous end joining (NHEJ) pathway. This can lead to insertions or deletions (indels) that result in a frameshift mutation and a non-functional PPT1 protein.
Chemical Inhibition with this compound
This compound is a potent, dimeric quinacrine (B1676205) derivative that acts as a direct inhibitor of PPT1.[6][9][10] It localizes to the lysosome, where it binds to and inhibits the enzymatic activity of PPT1.[8][11] This inhibition prevents the depalmitoylation of substrate proteins, leading to their accumulation and subsequent disruption of lysosomal function.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by PPT1 inhibition and the general experimental workflows for both genetic knockdown and chemical inhibition studies.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A unified approach to targeting the lysosome’s degradative and growth signaling roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High PPT1 expression predicts poor clinical outcome and PPT1 inhibitor DC661 enhances sorafenib sensitivity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dimeric quinacrines as chemical tools to identify PPT1, a new regulator of autophagy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DQ661: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information to establish a robust operational and disposal plan for DQ661, a dimeric quinacrine (B1676205) and potent PPT1 inhibitor used in autophagy research. Adherence to these procedures is critical for personnel safety and environmental compliance.
Hazard Identification and Immediate Safety Precautions
Given that this compound is a potent, biologically active compound, it should be handled as a hazardous substance. Assume it may be harmful if swallowed, cause skin and eye irritation, and may have long-term environmental effects. All personnel handling this compound in any form (solid powder, in solution, or as waste) must wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound waste.
| PPE Category | Required for Handling Powder | Required for Handling Solution (e.g., in DMSO) | Specifications |
| Hand Protection | ✓ | ✓ | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye Protection | ✓ | ✓ | Safety glasses with side shields or safety goggles. |
| Body Protection | ✓ | ✓ | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Recommended | Not generally required if handled in a fume hood. | Use a NIOSH-approved respirator if handling powder outside of a ventilated enclosure. |
Step-by-Step Disposal Protocol
Proper disposal of this compound and contaminated materials must be managed through a licensed hazardous waste disposal service. Do not dispose of this chemical in standard laboratory trash or down the drain.
Experimental Protocol: Waste Segregation and Disposal
1. Waste Segregation:
-
Maintain separate, clearly labeled waste streams for solid, liquid, and sharps waste contaminated with this compound.
2. Solid Waste Disposal:
-
Items to Include: Unused or expired this compound powder, contaminated PPE (gloves, lab coats), and contaminated lab supplies (e.g., weigh boats, pipette tips, tubes).
-
Procedure:
-
Collect all solid waste in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," "this compound," and any other identifiers required by your institution.
-
3. Liquid Waste Disposal:
-
Items to Include: Unused stock solutions (e.g., in DMSO), experimental media containing this compound, and the first rinse of any container that held the compound.
-
Procedure:
-
Collect all liquid waste in a designated, sealed, and chemically resistant hazardous waste container.[1]
-
If dissolved in DMSO, ensure the container is appropriate for aprotic solvents.
-
Label the container with "Hazardous Waste," "this compound," and list all solvents present (e.g., "DMSO," "Cell Culture Media").[2]
-
4. Sharps Waste Disposal:
-
Items to Include: Contaminated needles, syringes, and other sharp objects.
-
Procedure:
-
Dispose of all sharps waste in a designated, puncture-proof sharps container for hazardous chemical waste.[1]
-
5. Storage Pending Disposal:
-
Store all sealed hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be cool and dry, away from incompatible materials.
6. Arrange for Pickup:
-
Contact your institution's EH&S office or a licensed chemical waste disposal company to schedule a pickup for the waste containers.
Emergency Procedures: Accidental Spills
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, labeled hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling DQ661
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling the chemical compound DQ661. It offers a procedural, step-by-step framework for safe operational use and disposal, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure to potential hazards. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for routine handling of this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene, minimum thickness of 0.2mm. Change gloves immediately if contaminated, torn, or punctured. |
| Eyes/Face | Safety glasses with side shields or Goggles and Face shield | ANSI Z87.1 compliant. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Respiratory | Chemical fume hood or Respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Body | Laboratory coat or Chemical-resistant apron/suit | A fully-buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities or splash risks, a chemical-resistant apron or suit is necessary. |
| Feet | Closed-toe shoes | Made of a durable material to protect against spills. |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational and the sash is positioned at the appropriate height.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
-
Prepare all necessary equipment and reagents before handling this compound to minimize movement and potential for spills.
-
Designate a specific area within the fume hood for this compound handling.
2. Donning of Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields or chemical splash goggles.[1]
-
If a splash hazard is present, wear a face shield over the safety glasses or goggles.
-
Wash hands thoroughly before putting on chemical-resistant gloves. Ensure gloves are the correct size and are inspected for any defects.
3. Handling of this compound:
-
Perform all manipulations of this compound within the designated area of the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, forceps) to handle solid this compound to avoid direct contact.
-
When transferring solutions of this compound, use a pipette or other controlled dispensing device. Avoid pouring.
-
Keep containers of this compound sealed when not in use.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow emergency procedures.
5. Disposal of this compound Waste:
-
All solid and liquid waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not pour this compound waste down the drain.
6. Doffing of Personal Protective Equipment (PPE):
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the laboratory coat, turning it inside out as it is removed.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
